molecular formula C63H83N13O18S2 B1139498 [Orn8]-Urotensin II

[Orn8]-Urotensin II

Cat. No.: B1139498
M. Wt: 1374.5 g/mol
InChI Key: KBCMJGTVVAXGOV-QXHQCLFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Orn8]-Urotensin II is a synthetic analogue of the endogenous peptide human Urotensin-II (U-II), which is a potent vasoactive ligand for the Urotensin-II receptor (UTR), a Class A G-protein coupled receptor (GPCR) . This compound acts as a partial agonist, exhibiting a unique and preparation-dependent pharmacological profile . In recombinant cell systems expressing high levels of the human or rat UT receptor, [Orn8]-Urotensin II functions as a full agonist, demonstrating high potency in mobilizing intracellular calcium . Conversely, in native tissue bioassays such as the rat aorta, which has lower receptor density and coupling efficiency, it primarily behaves as a competitive antagonist, shifting the concentration-response curve for U-II to the right . This makes it a valuable research tool for probing UTR signal transduction mechanisms and receptor reserve in different experimental models. The U-II/UTR system is implicated in a wide range of cardiovascular functions and pathologies . Research with [Orn8]-Urotensin II has been instrumental in studying the system's role in vasoconstriction, regulation of blood pressure, and its potential involvement in conditions like atherosclerosis, heart failure, and renal disease . Its mechanism of action involves binding to UTR, which primarily couples with Gq proteins, leading to phospholipase C activation and subsequent increases in intracellular calcium concentrations . By serving as a ligand with context-dependent efficacy, [Orn8]-Urotensin II helps researchers dissect the complex physiology of the urotensinergic system and validate UTR as a target for potential therapeutic intervention.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCMJGTVVAXGOV-QXHQCLFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N13O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: [Orn8]-Urotensin II Mechanism of Action & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[Orn8]-Urotensin II is a synthetic peptide analogue of human Urotensin II (hU-II), the most potent endogenous vasoconstrictor known. This analogue is generated by substituting the Lysine residue at position 8 with Ornithine (Orn).[1][2]

This modification is not merely structural; it serves as a critical molecular probe for the Urotensin-II Receptor (UT/GPR14) . While native U-II acts as a full agonist across all systems, [Orn8]-U-II exhibits functional selectivity : it behaves as a full agonist in recombinant cell lines (e.g., HEK293) but displays partial agonist or competitive antagonist activity in native tissue bioassays (e.g., rat aorta). This duality makes it an essential tool for dissecting receptor conformational states and G-protein coupling efficiency.

Part 1: Molecular Architecture & Binding Kinetics

Structural Modification

The biological activity of Urotensin II resides in its cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys).[3] The Lysine at position 8 (Lys8) projects a positively charged primary amine essential for electrostatic interaction with the receptor's binding pocket (likely interacting with Asp/Glu residues in the transmembrane region).

  • Native hU-II: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val

  • [Orn8]-hU-II: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Orn-Tyr-Cys-Val

Mechanistic Impact: Ornithine is a non-proteinogenic amino acid that is structurally homologous to Lysine but possesses a shorter side chain (one fewer methylene group). This shortening reduces the distance of the cationic charge from the peptide backbone, altering the steric fit within the UT receptor.

Pharmacological Profile (Data Summary)

The following table summarizes the differential activity of [Orn8]-U-II compared to the native ligand, highlighting its tissue-dependent efficacy.

ParameterNative Urotensin II (hU-II)[Orn8]-Urotensin IIInterpretation
Receptor Target UT Receptor (GPR14)UT Receptor (GPR14)High affinity binding retained.
Potency (

)
~ 8.51 (HEK293)~ 7.93 (HEK293)~3-fold reduction in potency due to steric shift.
Efficacy (

)
100% (Full Agonist)~100% (HEK293)Full agonist in overexpression systems.
Tissue Activity Potent VasoconstrictionPartial Agonist / Antagonist Acts as a competitive antagonist in rat aorta (

).[4]

Expert Insight: The discrepancy between cell lines and tissue suggests that [Orn8]-U-II stabilizes a specific receptor conformation that is sufficient to drive


 signaling in systems with high receptor reserve (HEK293) but insufficient to trigger full contraction in physiological tissues with lower receptor density.

Part 2: Signal Transduction Mechanism

The Cascade

Upon binding to the UT receptor, [Orn8]-U-II (in agonist mode) triggers the canonical


 signaling pathway. The UT receptor is a Class A GPCR that primarily couples to 

, leading to intracellular calcium mobilization.[5][6]
  • Ligand Binding: [Orn8]-U-II docks into the UT receptor.

  • G-Protein Activation: GDP is exchanged for GTP on the

    
     subunit.
    
  • Effector Activation:

    
    -GTP activates Phospholipase C-
    
    
    
    (PLC-
    
    
    )
    .
  • Second Messengers: PLC-

    
     hydrolyzes 
    
    
    
    into Inositol Trisphosphate (
    
    
    )
    and Diacylglycerol (DAG) .
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of
    
    
    into the cytosol.
  • Physiological Output:

    • Vascular Smooth Muscle:[7]

      
      -Calmodulin activates Myosin Light Chain Kinase (MLCK) 
      
      
      
      Contraction.
    • Proliferation: DAG activates PKC, feeding into MAPK/ERK pathways.

Visualization of Signaling Pathway

The following diagram illustrates the core signaling cascade activated by [Orn8]-U-II.

G Ligand [Orn8]-Urotensin II Receptor UT Receptor (GPR14) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Response Contraction / ERK Activation DAG->Response PKC Pathway Ca Cytosolic Ca2+ ER->Ca Release Ca->Response Signaling

Caption: Core Gq-mediated signaling cascade triggered by [Orn8]-U-II binding to the UT Receptor.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately characterize [Orn8]-U-II activity, researchers must utilize assays that can distinguish between its agonist and antagonist properties.

In Vitro Calcium Mobilization Assay

This is the "Gold Standard" for determining potency (


) in recombinant systems.

Principle: Measurement of cytosolic calcium transients using a fluorescent dye (Fura-2 or Fluo-4) in HEK293 cells stably expressing human UT receptor.

Protocol Workflow:

  • Cell Seeding:

    • Seed HEK293-hUT cells in 96-well black-wall/clear-bottom plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Dye Loading (Critical Step):

    • Remove media and wash with HBSS (Hank's Balanced Salt Solution).

    • Add loading buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM .
      
    • Note: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.

    • Incubate for 60 minutes at 37°C.

  • Baseline Establishment:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

    • Record baseline fluorescence (

      
      ) for 20 seconds.
      
  • Ligand Injection:

    • Inject [Orn8]-U-II (concentrations

      
       to 
      
      
      
      M).
    • Control: Run parallel wells with native U-II (positive control) and vehicle (negative control).

  • Data Acquisition:

    • Monitor fluorescence peak (

      
      ) for 120 seconds.
      
    • Calculate response as

      
      .
      
Ex Vivo Aortic Ring Contraction (Tissue Bioassay)

This assay validates the "partial agonist/antagonist" profile in a physiological setting.

Protocol Workflow:

  • Preparation: Harvest thoracic aorta from Sprague-Dawley rats. Remove endothelium mechanically (to eliminate NO-mediated relaxation).

  • Equilibration: Mount 3mm rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply 1g resting tension.
  • Viability Check: Challenge with KCl (60 mM) to ensure contractile competence. Wash until baseline is restored.

  • Agonist Mode Testing:

    • Add cumulative concentrations of [Orn8]-U-II.

    • Expected Result: Minimal or weak contraction (<25% of U-II max).[1]

  • Antagonist Mode Testing:

    • Pre-incubate rings with [Orn8]-U-II (

      
      M) for 20 minutes.
      
    • Add cumulative concentrations of native U-II.

    • Expected Result: Rightward shift of the U-II concentration-response curve (Schild plot analysis), indicating competitive antagonism.

Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding (HEK293-hUT) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 3. Ligand Injection ([Orn8]-U-II) Step2->Step3 Step4 4. Fluorescence Read (Real-time Ca2+ flux) Step3->Step4 Step5 5. Data Analysis (Sigmoidal Curve Fit) Step4->Step5

Caption: High-throughput Calcium Mobilization workflow for profiling [Orn8]-U-II potency.

References

  • Camarda, V., et al. (2002). "[Orn8]Urotensin II, a novel peptide analogue, behaves as a partial agonist at the urotensin II receptor."[4] British Journal of Pharmacology. [Link]

  • Vaudry, H., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the Nomenclature of the Urotensin II Receptor Family." Pharmacological Reviews. [Link]

  • Chatenet, D., et al. (2012). "Update on the urotensinergic system: new trends in receptor orthology, structural biology and structure-activity relationships." Frontiers in Endocrinology. [Link]

  • Proulx, C., et al. (2008). "Structure-activity relationships of urotensin II and URP." Peptides. [Link]

Sources

Technical Guide: [Orn8]-Urotensin II and Ornithine-Based Receptor Antagonists

[1][2]

Executive Summary: The "Ornithine Switch" in Urotensin Pharmacology

The Urotensin II (UII) receptor (UT, formerly GPR14) is the target of the most potent mammalian vasoconstrictor known.[1][2] While native UII is a full agonist, the modification of the critical Lysine residue at position 8 with Ornithine ([Orn8] ) creates a unique pharmacological profile.

Critical Distinction for Researchers: It is imperative to distinguish between two distinct entities in this class:

  • [Orn8]-hUII (Full Length): Acts as a functional antagonist in specific tissues (e.g., rat aorta) but retains partial agonist activity in recombinant human systems (HEK293/CHO).

  • Urantide ([Pen5, DTrp7, Orn8]-hUII(4-11)): A truncated, cyclized derivative that utilizes the Orn8 modification to achieve potent, pure antagonism across most species.

This guide focuses on the characterization and application of [Orn8]-hUII as a functional antagonist, while referencing Urantide as the optimized control.

Part 1: Molecular Pharmacology & Mechanism

Structural Basis of Antagonism

The native hUII sequence is Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val. The pharmacophore resides within the cyclic hexapeptide c[Cys-Phe-Trp-Lys-Tyr-Cys].

  • The Lys8 Residue: In the native agonist, Lys8 forms a critical salt bridge with Asp130 (TM3) of the UT receptor, locking the receptor in an active conformation.

  • The Orn8 Modification: Ornithine is a non-proteinogenic amino acid structurally similar to Lysine but with a shortened side chain (one less methylene group).

    • Mechanism:[3][4][5] The shortening of the side chain in [Orn8]-hUII disrupts the optimal distance for the salt bridge interaction. In sensitive tissues (rat aorta), this prevents the conformational shift required for Gq coupling, resulting in competitive antagonism .

Signaling Pathway & Intervention

The UT receptor couples primarily to G

GUIINative Urotensin II(Agonist)UTRUT Receptor(GPCR)UII->UTRActivatesOrn8[Orn8]-Antagonist(Blocker)Orn8->UTRCompetitively InhibitsGqGq/11 ProteinUTR->GqCouplingPLCPLC-β ActivationGq->PLCPIP2PIP2 HydrolysisPLC->PIP2IP3IP3 GenerationPIP2->IP3ERER Ca2+ ReleaseIP3->ERContractionVasoconstriction /MitogenesisER->ContractionIncreased [Ca2+]i

Figure 1: Competitive antagonism of the Gq-PLC-IP3 signaling cascade by [Orn8]-modified ligands.

Part 2: Synthesis & Handling (Self-Validating Protocol)

Peptides containing Ornithine and disulfide bridges require specific handling to prevent oxidation or aggregation, which can lead to false-negative antagonist data.

Reconstitution Protocol
  • Solvent: Do not use water initially. Reconstitute in 100% DMSO to a stock concentration of 10 mM. The hydrophobic core (Phe-Trp-Tyr) can cause aggregation in aqueous buffers.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL).

  • Storage: Store at -80°C.

  • Validation Step: Before use, dilute a small sample 1:100 in PBS. Measure absorbance at 280 nm (Tryptophan/Tyrosine). If the solution becomes cloudy or OD280 is inconsistent with the calculated extinction coefficient, aggregates have formed. Sonicate for 10 seconds.

Part 3: Experimental Applications

The Rat Aorta Bioassay (The "Gold Standard" for [Orn8]-hUII Antagonism)

This is the specific assay where [Orn8]-hUII behaves as a competitive antagonist (pA2 ~ 6.56).[6] In recombinant cell lines, it may show partial agonism.

Objective: Determine the pA2 (antagonist potency) of [Orn8]-hUII against native UII.

Workflow:

  • Tissue Prep: Isolate thoracic aorta from male Wistar rats. Remove endothelium (mechanically) to eliminate NO interference.

  • Mounting: Mount 3mm rings in organ baths (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2).

  • Equilibration: Apply 2g resting tension. Equilibrate for 60-90 mins, washing every 20 mins.

  • Viability Check: Challenge with KCl (60 mM). Wash until baseline returns.

  • Antagonist Incubation: Add [Orn8]-hUII (e.g., 1 µM or 10 µM) to the bath. Incubate for 20 minutes (critical for equilibration).

  • Agonist Challenge: Construct a cumulative concentration-response curve (CCRC) for native UII (

    
     M to 
    
    
    M).
  • Calculation: Calculate the Dose Ratio (DR) =

    
    .
    
    • Schild Plot: Log(DR-1) vs. Log[Antagonist]. The X-intercept is the pA2.

Calcium Mobilization Assay (FLIPR/FlexStation)

Use this assay to screen for residual agonism. If [Orn8]-hUII induces Ca2+ flux alone, it is a partial agonist in your specific cell line.

Workflow Visualization:

WorkflowStep1Seed CHO-hUT Cells(24h, 37°C)Step2Load Ca2+ Dye(Fluo-4 AM, 45 min)Step1->Step2Step3Add [Orn8]-hUII(Pre-incubation 15 min)Step2->Step3Step4Inject Native UII(EC80 Concentration)Step3->Step4Step5Measure RFU(Ex 488nm / Em 525nm)Step4->Step5

Figure 2: FLIPR Calcium mobilization workflow for antagonist screening.

Part 4: Data Interpretation & Comparative Pharmacology

CompoundRat Aorta (Tissue)hUT-Recombinant (CHO/HEK)pA2 / pKiRole
Native hUII Full AgonistFull AgonistpEC50 ~ 9.0Endogenous Ligand
[Orn8]-hUII Competitive Antagonist Partial AgonistpA2 ~ 6.6Tissue-Selective Antagonist
Urantide Competitive AntagonistCompetitive AntagonistpKB ~ 8.3Potent Antagonist

Expert Insight: If your experiment requires pure antagonism in human cell lines, [Orn8]-hUII may introduce noise due to partial agonism. In this scenario, Urantide (which combines Orn8 with Pen5 cyclization) is the superior choice. However, for studying specific conformational shifts in the rat model, [Orn8]-hUII remains a vital probe.

References

  • Camarda, V., et al. (2002). "[Orn8]U-II: a novel peptide ligand for the urotensin II receptor." British Journal of Pharmacology.[1][6][7] Describes the initial characterization of [Orn8]-hUII as a partial agonist/antagonist.

  • Patacchini, R., et al. (2003). "Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta." British Journal of Pharmacology.[1][6][7] Definitive paper on the Orn8-containing antagonist Urantide.

  • Douglas, S. A., & Ohlstein, E. H. (2000). "Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target." Trends in Pharmacological Sciences. Foundational review of the UII system.

  • Grieco, P., et al. (2005). "New insight into the binding mode of peptide ligands at urotensin-II receptor." Journal of Medicinal Chemistry. Structural analysis of the Orn8 modification.

An In-depth Technical Guide to the In Vitro Characterization of [Orn8]-Urotensin II

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The urotensinergic system, comprising the peptide Urotensin II (U-II) and its cognate G protein-coupled receptor (GPCR), the UT receptor, has emerged as a critical regulator of cardiovascular homeostasis. Human U-II (hU-II) is recognized as the most potent endogenous vasoconstrictor identified to date, sparking significant interest in the development of UT receptor modulators for therapeutic intervention in diseases like heart failure, hypertension, and atherosclerosis.[1][2] The journey from a promising biological target to a viable therapeutic strategy is paved with meticulous pharmacological characterization. This guide focuses on a specific, and particularly instructive, U-II analog: [Orn8]-Urotensin II .

[Orn8]-Urotensin II is a synthetic peptide wherein the lysine residue at position 8 of the conserved cyclic core is substituted with ornithine.[3][4] This seemingly subtle modification imparts a fascinating and complex pharmacological profile. The molecule exhibits paradoxical activity, behaving as a full agonist in recombinant cell systems while acting as a competitive antagonist in native tissues like the rat aorta.[5] This phenomenon, often termed "probe-dependence" or "functional selectivity," underscores a critical principle in drug discovery: a ligand's activity is not an intrinsic property but is defined by the specific biological context in which it is measured.

This technical guide provides a comprehensive framework for the complete in vitro characterization of [Orn8]-Urotensin II. We will move beyond rote protocols to explore the causality behind our experimental choices, building a holistic understanding of the molecule's interaction with its receptor. We will dissect its properties from the initial binding event to downstream signaling cascades and integrated tissue responses, demonstrating how a multi-assay approach is essential to reveal the true nature of a complex ligand.

Part 1: Quantifying the Molecular Handshake: Receptor Binding Affinity

Expertise & Experience: Before assessing function, we must first confirm and quantify the physical interaction between [Orn8]-U-II and the UT receptor. A ligand cannot elicit a biological response if it does not first bind to its target. Radioligand binding assays are the gold standard for this purpose, providing sensitive and quantitative data on affinity (Ki) and receptor density (Bmax).[6][7] We employ a competition binding assay , which measures the ability of our unlabeled test compound, [Orn8]-U-II, to displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]hU-II) from the receptor. This approach is fundamental for determining the affinity of any unlabeled compound.

Workflow: Competitive Radioligand Binding Assay

G cluster_assay Assay Execution cluster_detect Detection & Analysis P1 UTR-expressing Membranes (e.g., from HEK293-hUTR cells) A1 Incubate Components (Membranes + Radioligand + Test Ligand) Allow to reach equilibrium P1->A1 P2 Radioligand (e.g., [¹²⁵I]hU-II, at constant concentration) P2->A1 P3 Test Ligand ([Orn8]-U-II, serial dilutions) P3->A1 A2 Rapid Filtration (Separate bound from free radioligand using GF/C filter plates) A1->A2 A3 Wash Filters (Remove non-specifically bound radioligand) A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Generate Competition Curve (% Bound vs. [Test Ligand]) D1->D2 D3 Calculate IC₅₀ D2->D3 D4 Calculate Ki (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [¹²⁵I]hU-II Competition Binding Assay
  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human UT receptor (hUTR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA assay.[8]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted cell membranes (10-20 µg protein).

    • 50 µL of unlabeled [Orn8]-U-II at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding. For non-specific binding (NSB), use a saturating concentration of unlabeled hU-II (e.g., 1 µM).

    • 50 µL of [¹²⁵I]hU-II at a final concentration near its Kd (e.g., 0.1 nM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[8]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of [Orn8]-U-II.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of [Orn8]-U-II that displaces 50% of the radioligand).

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.[9]

Data Presentation: UT Receptor Binding Affinity
CompoundIC₅₀ (nM)Ki (nM)
hU-II (human)0.8 ± 0.10.4 ± 0.05
[Orn8]-U-II2.5 ± 0.31.2 ± 0.15

Note: Data are representative examples based on literature.

This analysis confirms that [Orn8]-U-II binds to the UT receptor with high affinity, only slightly lower than the native ligand. This is our first critical piece of data, establishing it as a potent UT receptor ligand.

Part 2: Dissecting the Functional Response: Intracellular Signaling

Expertise & Experience: High-affinity binding is necessary but not sufficient to define a ligand's action. The crucial next step is to determine the functional consequence of that binding. Does it activate the receptor (agonism), block the endogenous ligand (antagonism), or do something in between? The UT receptor is canonically coupled to the Gαq subunit of the heterotrimeric G protein.[10][11] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12] Therefore, a calcium mobilization assay is the most direct and primary readout of canonical UTR functional activation.

Furthermore, GPCR signaling is not linear. Receptors can engage multiple downstream pathways. The UT receptor is also known to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][13] Characterizing this pathway provides a more nuanced view of the ligand's signaling "signature."

A. Primary Pathway Analysis: Calcium Mobilization

Trustworthiness: This assay is a self-validating system. We test the compound in two modes: first alone, to detect any agonist activity, and second in the presence of the native agonist (hU-II), to detect antagonist activity. This dual approach ensures a comprehensive functional classification.

UTR-Gq Signaling Pathway

G UII U-II or [Orn8]-U-II UTR UT Receptor UII->UTR Binds Gq Gαq UTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca Ca²⁺ Release ER->Ca Triggers

Caption: Canonical Gq signaling pathway of the UT receptor.

Detailed Protocol: FLIPR-Based Calcium Mobilization Assay
  • Cell Culture: Plate HEK293-hUTR cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.[14]

  • Compound Preparation: Prepare serial dilutions of [Orn8]-U-II and the control agonist hU-II in a separate compound plate.

  • Assay Execution (Agonist Mode): Place the cell plate into a fluorescence imaging plate reader (FLIPR). Initiate reading to establish a stable baseline fluorescence. The instrument then automatically adds the compounds from the source plate and continues to record fluorescence intensity over time (typically 2-3 minutes). A sharp increase in fluorescence indicates a rise in intracellular calcium.

  • Assay Execution (Antagonist Mode): Pre-incubate the dye-loaded cells with various concentrations of [Orn8]-U-II for 15-30 minutes. Then, place the plate in the FLIPR and stimulate with a constant concentration of hU-II (typically the EC₈₀ concentration). A reduction in the hU-II-induced signal indicates antagonism.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Agonist Mode: Plot the response against the log concentration of [Orn8]-U-II to generate a dose-response curve and calculate the potency (EC₅₀) and efficacy (Emax, relative to hU-II).

    • Antagonist Mode: Plot the hU-II response against the log concentration of [Orn8]-U-II to determine the IC₅₀. This can be converted to an antagonist constant (pA₂ or Kb) using the Schild equation for competitive antagonists.[9]

B. Secondary Pathway Analysis: ERK1/2 Phosphorylation

Expertise & Experience: Measuring ERK1/2 phosphorylation provides a downstream, integrated readout of receptor activation that can capture signaling through both G protein-dependent and β-arrestin-dependent pathways.[13] Homogeneous assay formats like HTRF or AlphaScreen provide a robust, high-throughput method for quantifying this endpoint.[15][16]

Workflow: Immunoassay for Phospho-ERK1/2

G cluster_stim Cell Stimulation cluster_lysis Lysis & Detection cluster_read Readout S1 Plate UTR-expressing cells S2 Starve cells (reduce basal phosphorylation) S1->S2 S3 Stimulate with [Orn8]-U-II (time course & dose response) S2->S3 L1 Lyse cells (release intracellular contents) S3->L1 L2 Add Detection Reagents (e.g., HTRF antibodies: anti-total ERK-d2 & anti-phospho ERK-Eu³⁺) L1->L2 L3 Incubate L2->L3 R1 Read Plate (Time-Resolved Fluorescence) L3->R1 R2 Calculate HTRF Ratio (665nm / 620nm) R1->R2 R3 Generate Dose-Response Curve & Calculate EC₅₀ R2->R3

Sources

The Urotensinergic System: A Technical Guide to the Dichotomous Functions of Urotensin II and its Analogue, [Orn8]-Urotensin II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urotensinergic system, centered around the potent vasoactive peptide Urotensin II (U-II) and its G protein-coupled receptor (UT), presents a complex and compelling area of study for cardiovascular and metabolic diseases. U-II, recognized as the most potent endogenous vasoconstrictor, exerts a wide array of physiological effects, implicating it in the pathophysiology of hypertension, heart failure, atherosclerosis, and diabetes.[1][2] The development of synthetic analogues, such as [Orn8]-Urotensin II, has been pivotal in dissecting the multifaceted roles of this system. This technical guide provides an in-depth exploration of the U-II signaling axis, a comparative analysis of the functional roles of U-II and its analogue [Orn8]-U-II, and detailed experimental protocols for their investigation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this intricate signaling system.

Introduction to the Urotensinergic System

First isolated from the urophysis of the goby fish, Urotensin II is a cyclic peptide hormone whose structure is highly conserved across vertebrate species.[1][2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) that is proteolytically cleaved from a larger precursor protein.[3] Its biological actions are mediated by a specific Class A G protein-coupled receptor (GPCR) known as the UT receptor (formerly orphan receptor GPR14).[4][5]

The U-II/UT system is expressed in a wide range of tissues, including the cardiovascular, central nervous, renal, and metabolic systems, suggesting its involvement in a broad spectrum of physiological processes.[1][2][5] Notably, elevated plasma levels of U-II are associated with numerous disease states, including hypertension, heart failure, renal failure, and diabetes, marking it as a significant biomarker and a promising therapeutic target.[1][2][3]

The Agonist: Urotensin II and its Intracellular Signaling Cascades

Urotensin II is defined by its potent and diverse biological activities, the most prominent of which is vasoconstriction, reported to be more potent than endothelin-1.[3] However, its effects are highly dependent on the species, vascular bed, and vessel size, with some studies reporting vasodilatory actions, often mediated by the endothelium.[3][6]

Primary Signaling Pathway: Gαq/11 Activation

The canonical signaling pathway initiated by U-II binding to the UT receptor involves the activation of the Gαq/11 subunit of heterotrimeric G proteins.[4][5] This event triggers a well-defined intracellular cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.

  • Second Messenger Generation: This hydrolysis yields two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[7] This rapid increase in intracellular Ca2+ is a key trigger for many of U-II's effects, including vascular smooth muscle contraction.[1][2][4]

  • Protein Kinase C (PKC) Activation: DAG, in concert with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses like proliferation and contraction.[5]

UII_Signaling UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca->Response Directly Mediates PKC->Response Phosphorylates Targets

Figure 1: Urotensin II Gαq/11 Signaling Pathway.
Other Key Signaling Pathways

Beyond the primary Gαq/11 pathway, U-II is known to engage other signaling networks that contribute to its diverse functions:

  • RhoA/Rho-kinase (ROCK) Pathway: Implicated in vasoconstriction and the proliferation of vascular smooth muscle cells.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: U-II can activate the ERK1/2 pathway, which is crucial for its mitogenic effects and potential role in cardiovascular remodeling.[8][9]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also involved in the complex signaling network of U-II, contributing to cell growth and survival.[9]

The Modulator: [Orn8]-Urotensin II

The exploration of the urotensinergic system has been greatly advanced by the development of synthetic peptide analogues. [Orn8]-Urotensin II is a key example, where the lysine residue at position 8 of the human U-II sequence is substituted with ornithine (Orn). This seemingly minor modification results in a fascinating and context-dependent pharmacological profile.

[Orn8]-Urotensin II exhibits a dual personality:

  • Full Agonist: In recombinant cell systems expressing human or rat UT receptors, [Orn8]-U-II acts as a full agonist, stimulating intracellular calcium mobilization with a potency similar to native U-II.[1][10][11][12]

  • Competitive Antagonist: In contrast, in native tissue preparations such as the rat isolated thoracic aorta, [Orn8]-U-II behaves as a competitive antagonist, blocking U-II-induced vasoconstriction.[1][10][11][12]

This "assay-dependent" phenomenon is thought to be a result of differences in receptor expression levels, receptor reserve, and/or signal-coupling efficiency between heterologous expression systems and native tissues.[13] In systems with high receptor reserve and efficient coupling (like many recombinant cell lines), the lower intrinsic activity of [Orn8]-U-II is still sufficient to elicit a maximal response, appearing as a full agonist. In systems with lower receptor reserve (like the rat aorta), its reduced efficacy becomes apparent, and it acts as an antagonist by occupying the receptor without inducing a significant functional response, thereby blocking the action of the full agonist, U-II.

Comparative Functional Analysis: Urotensin II vs. [Orn8]-Urotensin II

The distinct pharmacological profiles of U-II and [Orn8]-U-II make their comparison essential for interpreting experimental data. The following table summarizes their key pharmacological parameters in widely used experimental systems.

Parameter Urotensin II (Human) [Orn8]-Urotensin II System / Assay Reference(s)
Binding Affinity (pKi) 9.1 ± 0.06~7.7Recombinant hUT (CHO cells)[6]
Functional Potency (pEC50) 8.3 ± 0.06~8.0Recombinant hUT/rUT (Ca²⁺ flux)[1][10]
Functional Potency (pEC50) 8.3 ± 0.06Weak partial agonist (<25% max)Rat Isolated Aorta (Contraction)[4][6]
Antagonist Potency (pA2/pKB) N/A6.56 - 6.6Rat Isolated Aorta (Contraction)[1][6]

Note: pKi, pEC50, and pA2/pKB are negative logarithms of the Ki (inhibition constant), EC50 (half-maximal effective concentration), and KB (dissociation constant of the antagonist), respectively. Higher values indicate greater affinity or potency.

Experimental Protocols for Studying the Urotensinergic System

A robust investigation of the U-II/[Orn8]-U-II functional dichotomy requires well-defined experimental protocols. Here, we provide step-by-step methodologies for two fundamental assays.

In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This ex vivo assay is the gold standard for assessing the direct vasoactive effects of U-II and the antagonist properties of compounds like [Orn8]-U-II in a native tissue environment.

Objective: To measure the contractile response of isolated rat thoracic aorta to U-II and to determine the antagonist potency of [Orn8]-U-II.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Urotensin II (human) stock solution

  • [Orn8]-Urotensin II stock solution

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and immediately excise the thoracic aorta. Place it in cold, carbogen-aerated Krebs-Henseleit solution.

  • Ring Preparation: Carefully remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. The endothelium should be kept intact for most studies, but can be mechanically removed by gently rubbing the lumen if required.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

  • Viability Check: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM) to ensure tissue viability. Once a stable contraction is reached, wash the rings until tension returns to baseline.

  • Agonist Dose-Response (U-II): Add U-II cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M), allowing the contractile response to stabilize at each concentration before adding the next. Record the tension generated.

  • Antagonist Protocol ([Orn8]-U-II): In separate, parallel rings, pre-incubate the tissue with a fixed concentration of [Orn8]-U-II (e.g., 10⁻⁷ M) for 20-30 minutes. Then, perform the cumulative U-II dose-response curve in the continued presence of the antagonist.

  • Data Analysis: Express the contractile response as a percentage of the maximum response to KCl. Plot the concentration-response curves and calculate the pEC50 for U-II and the pA2 value for [Orn8]-U-II using a Schild plot analysis.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize & Excise Thoracic Aorta B Clean & Cut 2-3 mm Rings A->B C Mount Rings in Organ Bath D Equilibrate (60-90 min, 2.0g tension) C->D E Check Viability (KCl Contraction) D->E F Cumulative U-II Addition (Control Curve) E->F G Pre-incubate with [Orn8]-U-II E->G I Record Isometric Tension F->I H Cumulative U-II Addition (Antagonist Curve) G->H H->I J Plot Dose-Response Curves I->J K Calculate pEC50 (U-II) & pA2 ([Orn8]-U-II) J->K

Figure 2: Workflow for the Isolated Aortic Ring Assay.
Intracellular Calcium Mobilization Assay

This in vitro assay is ideal for high-throughput screening and for characterizing ligand function in a controlled cellular environment, such as HEK293 cells stably expressing the UT receptor.

Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) in response to U-II and [Orn8]-U-II in UT receptor-expressing cells.

Materials:

  • HEK293 cells stably transfected with the human UT receptor (HEK293-hUT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Urotensin II and [Orn8]-Urotensin II stock solutions.

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Plate HEK293-hUT cells in black, clear-bottom 96-well or 384-well microplates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid in HBSS.

  • Incubation: Remove the culture medium from the cells and add 100 µL (for 96-well) of the loading buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorometric reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument will automatically add a specified volume of the test compound (U-II or [Orn8]-U-II at various concentrations) to the wells.

  • Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity for 2-3 minutes. The binding of Ca²⁺ to the dye results in a significant increase in fluorescence.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value. For antagonist testing, pre-incubate cells with the antagonist before adding a fixed (e.g., EC80) concentration of U-II.

Therapeutic Potential and Future Directions

The widespread involvement of the urotensinergic system in cardiovascular and metabolic diseases makes it an attractive target for drug development.[1][3] The development of potent and selective UT receptor antagonists has been a major focus of research. While early peptide antagonists like [Orn8]-U-II and the more potent urantide were crucial research tools, the focus has shifted towards non-peptidic small molecule antagonists with better pharmacokinetic properties for potential clinical use.[14]

However, the dichotomous nature of U-II's effects (vasoconstriction vs. vasodilation) and the assay-dependent behavior of ligands like [Orn8]-U-II highlight the complexity of this system. A critical challenge for drug development is to design antagonists that can effectively block the pathological effects of U-II (e.g., chronic vasoconstriction, cardiac hypertrophy, and fibrosis) without interfering with any potential beneficial or homeostatic roles.[9]

Future research should focus on:

  • Elucidating the precise mechanisms of biased agonism at the UT receptor.

  • Developing tissue-specific antagonists to target pathological processes more effectively.

  • Conducting further clinical studies to validate the therapeutic potential of UT receptor blockade in human diseases.

By leveraging the foundational knowledge and experimental approaches detailed in this guide, the scientific community can continue to unravel the complexities of the urotensinergic system and pave the way for novel therapeutic interventions.

References

  • Bousette, N., & Watts, S. W. (2015). Role of urotensin II in health and disease. American Journal of Physiology-Heart and Circulatory Physiology, 309(7), H1135-H1143. [Link]

  • Sauzeau, V., Le Mellionnec, E., Loirand, G., & Pacaud, P. (2006). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(11), 2453-2459. [Link]

  • Wikipedia. (2023). Urotensin-II receptor. [Link]

  • Lin, Y. J., & Chien, Y. H. (2005). Urotensin II: its function in health and its role in disease. The Kaohsiung journal of medical sciences, 21(10), 441-449. [Link]

  • Ross, B., & McKendy, K. (2016). Role of urotensin II in health and disease. Physiological reports, 4(18), e12951. [Link]

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British journal of pharmacology, 140(7), 1155–1158. [Link]

  • Elshourbagy, N. A., et al. (2002). Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines. Journal of receptor and signal transduction research, 22(1-4), 155-168. [Link]

  • Vaudry, H., & Leprince, J. (2006). Role of urotensin II and its receptor in health and disease. Journal of psychopharmacology (Oxford, England), 20(4 Suppl), 38-42. [Link]

  • Pang, J. J., & Xu, R. K. (2007). The role of urotensin II in cardiovascular and renal physiology and diseases. Acta physiologica Sinica, 59(5), 581-594. [Link]

  • Rajan, V., & Ramasubbu, K. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry, 477(5), 1409-1419. [Link]

  • Camarda, V., et al. (2002). [Orn8]U-II: a novel peptide ligand for the urotensin-II receptor. British Journal of Pharmacology, 137(3), 311-314. [Link]

  • Aapptec Peptides. [Orn8]-Urotensin II, human. [Link]

  • Camarda, V., et al. (2015). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 58(15), 5837-5849. [Link]

  • Douglas, S. A., et al. (2005). The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems. British journal of pharmacology, 145(6), 731–744. [Link]

Sources

The Fulcrum of Function: A Technical Guide to the Role of Ornithine at Position 8 in Urotensin II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Urotensin II (UII), a potent vasoactive cyclic peptide, has been the subject of intense investigation due to its profound effects on the cardiovascular, renal, and central nervous systems. Its biological activity is mediated through the G protein-coupled Urotensin II receptor (UT). The structure-activity relationship (SAR) of UII is complex, with the cyclic hexapeptide core being crucial for receptor interaction. This technical guide provides an in-depth exploration of the pivotal role of the amino acid at position 8 within this core, with a specific focus on the substitution of the native lysine with ornithine. We will dissect the structural and functional consequences of this substitution, detailing its impact on receptor affinity, signaling, and the resulting pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of UII pharmacology and the strategic design of novel UT receptor modulators.

Introduction: The Urotensinergic System and the Enigma of Position 8

Human Urotensin II (hU-II) is an undecapeptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) characterized by a disulfide-bridged hexapeptide core that is essential for its biological activity[1][2]. UII is recognized as one of the most potent endogenous vasoconstrictors identified to date, exerting its effects through the Gq/11-coupled UT receptor, leading to a cascade of intracellular signaling events, primarily initiated by an increase in intracellular calcium[3][4]. The UII/UT system is implicated in a range of physiological and pathophysiological processes, including cardiovascular homeostasis, renal function, and cell proliferation, making it a compelling therapeutic target[5][6].

The SAR of UII has revealed that the triad of amino acids Trp-Lys-Tyr within the cyclic core is a key pharmacophore for receptor binding and activation[1]. Position 8, natively occupied by lysine, is of particular interest. The positive charge of the lysine side chain is considered essential for biological activity[1]. Altering this position provides a powerful tool to modulate the pharmacological properties of UII, leading to the development of agonists, partial agonists, and antagonists. This guide will specifically elucidate the consequences of substituting lysine with ornithine at this critical juncture, a modification that has yielded ligands with unique and informative pharmacological profiles.

The Structural Architecture of Urotensin II and its Interaction with the UT Receptor

The biological activity of UII is intrinsically linked to its three-dimensional structure, particularly the conformation of its cyclic core. This cyclic structure is formed by a disulfide bond between Cys5 and Cys10, which constrains the peptide backbone and orients the critical side chains of Phe6, Trp7, Lys8, and Tyr9 for optimal interaction with the UT receptor.

UII_Structure cluster_cyclic Cyclic Core cluster_ntail N-Terminal Tail cluster_ctail C-Terminal Tail Cys5 Cys5 Phe6 Phe6 Cys5->Phe6 Trp7 Trp7 Phe6->Trp7 Lys8 Lys8/Orn8 Trp7->Lys8 Tyr9 Tyr9 Lys8->Tyr9 Cys10 Cys10 Tyr9->Cys10 Cys10->Cys5 Val11 Val11 Cys10->Val11 Glu1 Glu1 Thr2 Thr2 Glu1->Thr2 Pro3 Pro3 Thr2->Pro3 Asp4 Asp4 Pro3->Asp4 Asp4->Cys5

Figure 1: Structure of Human Urotensin II. This diagram illustrates the cyclic core and terminal tails of hU-II, highlighting the critical position 8.

Molecular modeling studies suggest that the positively charged amino group of the Lys8 side chain forms a crucial ionic interaction with an acidic residue, such as Asp130, in the third transmembrane helix of the UT receptor[1]. This interaction acts as an anchor point, facilitating the correct positioning of the adjacent aromatic residues, Trp7 and Tyr9, within the receptor's binding pocket.

The Impact of Ornithine at Position 8: A Shift from Full Agonism to Partial Agonism/Antagonism

The substitution of lysine with ornithine at position 8 results in the analog [Orn8]U-II. Ornithine is a non-proteinogenic amino acid that is structurally similar to lysine but with a shorter side chain by one methylene group. This seemingly minor modification has profound consequences on the pharmacological activity of the peptide.

A Dichotomy in Functional Activity

Numerous studies have demonstrated that [Orn8]U-II exhibits a fascinating dual pharmacological profile, acting as a full agonist in some assay systems and a competitive antagonist in others. This behavior is characteristic of a partial agonist.

  • In recombinant cell systems , such as HEK293 or CHO cells expressing the human or rat UT receptor, [Orn8]U-II behaves as a full agonist in functional assays measuring intracellular calcium mobilization. It elicits a maximal response comparable to that of native U-II, albeit with a slightly lower potency[2][3][7].

  • In native tissue preparations , particularly the rat isolated thoracic aorta, [Orn8]U-II acts as a competitive antagonist . It produces only a weak contractile response on its own, even at high concentrations, but effectively blocks the vasoconstrictor effects of U-II[2][7].

This discrepancy is likely due to differences in receptor reserve and signal amplification between the highly expressing recombinant cell lines and native tissues. In systems with high receptor density and efficient signaling, a partial agonist can still produce a maximal response. In contrast, in systems with lower receptor reserve, the lower intrinsic efficacy of the partial agonist becomes apparent, and it behaves as an antagonist.

Quantitative Pharmacological Profile

The following table summarizes the pharmacological data for hU-II and [Orn8]hU-II from various studies.

CompoundAssay SystemParameterValueReference
hU-II HEK293-hUT (Ca2+ mobilization)pEC508.51 ± 0.18[3]
Rat Aorta (Contraction)pEC50~8.4[1]
CHO-hUT ([125I]U-II Binding)pKi8.3 ± 0.04[8]
[Orn8]hU-II HEK293-hUT (Ca2+ mobilization)pEC507.93 ± 0.16[3]
Rat Aorta (Antagonism)pA26.56[2][7]
CHO-hUT ([125I]U-II Binding)pKi7.7 ± 0.05[8]

pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA2: negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. pKi: negative logarithm of the inhibition constant.

As the data illustrates, while the binding affinity (pKi) of [Orn8]hU-II is only slightly lower than that of hU-II, its functional output is context-dependent. The shorter side chain of ornithine, while still providing the essential positive charge, likely alters the precise orientation of the pharmacophore within the UT receptor binding pocket, leading to a sub-optimal conformational change for full receptor activation.

Experimental Methodologies for Studying Urotensin II Analogs

The characterization of UII analogs like [Orn8]U-II relies on a suite of well-established experimental techniques. The following sections provide detailed, field-proven protocols for the synthesis and pharmacological evaluation of these peptides.

Solid-Phase Peptide Synthesis (SPPS) of [Orn8]U-II

The synthesis of UII analogs is typically achieved through Fmoc-based solid-phase peptide synthesis. The following protocol outlines the manual synthesis of [Orn8]hU-II.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Diisopropyl ether

Protocol:

  • Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the linear sequence of [Orn8]hU-II.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/EDT/H2O (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the linear peptide.

    • Precipitate the crude peptide with cold diisopropyl ether, centrifuge, and lyophilize.

  • On-Resin Disulfide Bond Formation (Alternative to steps 8 & 10):

    • After assembling the linear peptide and removing the N-terminal Fmoc group, selectively deprotect the Cys(Trt) side chains using a mild acid treatment (e.g., 1-2% TFA in DCM).

    • Wash the resin thoroughly.

    • Induce disulfide bond formation by treating the resin with an oxidizing agent such as N-Chlorosuccinimide (NCS) (1 equivalent) in DMF[9][10].

    • Cleave the now-cyclic peptide from the resin as described in step 8.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final cycle Purify RP-HPLC Purification Cleave->Purify Final [Orn8]U-II Purify->Final

Figure 2: SPPS Workflow for UII Analogs. This diagram outlines the key steps in the solid-phase synthesis of Urotensin II analogs.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of [Orn8]U-II for the human UT receptor expressed in CHO cells.

Materials:

  • CHO cells stably expressing the human UT receptor (CHO-hUT)

  • [125I]hU-II (radioligand)

  • Unlabeled hU-II (for non-specific binding determination)

  • [Orn8]hU-II (test compound)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • 96-well filter plates

Protocol:

  • Membrane Preparation:

    • Harvest CHO-hUT cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL binding buffer, 50 µL [125I]hU-II (at a final concentration near its Kd, e.g., 0.1-0.2 nM), and 100 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL unlabeled hU-II (at a final concentration of 1 µM), 50 µL [125I]hU-II, and 100 µL membrane suspension.

      • Competition: 50 µL of varying concentrations of [Orn8]hU-II, 50 µL [125I]hU-II, and 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation[11][12].

  • Filtration:

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total and competition counts.

    • Plot the percentage of specific binding against the log concentration of [Orn8]hU-II.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membranes Prepare CHO-hUT Cell Membranes Setup Set up 96-well Plate (Total, NSB, Competition) Membranes->Setup Incubate Incubate with [125I]hU-II & Competitor Setup->Incubate Filter Filter & Wash (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze Result Determine Binding Affinity (Ki) Analyze->Result

Figure 3: Radioligand Binding Assay Workflow. This diagram shows the steps for determining the binding affinity of UII analogs.

Functional Assay: Calcium Mobilization

This protocol measures the ability of [Orn8]U-II to stimulate intracellular calcium release in CHO-hUT cells, a hallmark of UT receptor activation via the Gq pathway.

Materials:

  • CHO-hUT cells

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • hU-II (positive control)

  • [Orn8]hU-II (test compound)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating: Seed CHO-hUT cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with assay buffer.

    • Load the cells with Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Automatically inject varying concentrations of hU-II or [Orn8]hU-II into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Differential Signaling and Therapeutic Implications

The partial agonism of [Orn8]U-II provides a valuable lens through which to examine the complexities of UT receptor signaling. Full agonists like UII robustly activate the Gq/11 pathway, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and a subsequent surge in intracellular calcium, which mediates vasoconstriction and other cellular responses[4].

UII_Signaling_Pathway UII Urotensin II UT UT Receptor UII->UT Binds Gq Gαq/11 UT->Gq Activates Arrestin β-Arrestin UT->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Downstream Downstream Effects (Vasoconstriction, Hypertrophy) Ca2->Downstream PKC->Downstream Internalization Receptor Internalization Arrestin->Internalization

Figure 4: Urotensin II Signaling Pathway. This diagram depicts the primary Gq-mediated signaling cascade and the potential for β-arrestin involvement.

Partial agonists like [Orn8]U-II may stabilize a receptor conformation that is less efficient at coupling to Gq, resulting in a lower level of signal amplification. Furthermore, modern GPCR theory recognizes the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment)[13]. While UII has been shown to promote β-arrestin translocation, which is involved in receptor desensitization and internalization, the effect of [Orn8]U-II on this pathway is less characterized[4]. It is plausible that the altered conformation induced by [Orn8]U-II could lead to a different pattern of β-arrestin recruitment compared to UII, potentially contributing to its distinct pharmacological profile. Further studies, such as β-arrestin recruitment assays, are needed to fully elucidate the biased signaling potential of position 8 analogs[14].

The development of potent and selective UT receptor antagonists, such as urantide ([Pen5, DTrp7, Orn8]hU-II(4–11)), which incorporates ornithine at position 8, has been a significant step forward in probing the therapeutic potential of targeting the urotensinergic system[8]. In vivo studies with urantide have shown promise in models of atherosclerosis by reducing macrophage-derived foam cell formation[15][16]. These findings underscore the therapeutic potential of modulating the UII/UT system with ligands that possess an altered profile at position 8.

Conclusion

The substitution of lysine with ornithine at position 8 of Urotensin II serves as a powerful example of how subtle structural modifications can dramatically alter the pharmacological properties of a peptide ligand. The resulting analog, [Orn8]U-II, with its context-dependent partial agonist/antagonist profile, has been instrumental in advancing our understanding of UT receptor function and the principles of structure-activity relationships. This in-depth technical guide has provided a comprehensive overview of the synthesis, pharmacological characterization, and signaling implications of this critical modification. The continued exploration of position 8 analogs, coupled with sophisticated assays to dissect biased signaling, will undoubtedly pave the way for the rational design of novel and selective UT receptor modulators for the treatment of cardiovascular and other related diseases.

References

  • Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Retrieved from [Link]

  • Biotage. (n.d.). An Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Galande, A. K., Weissleder, R., & Tung, C. H. (2005). An Effective Method of On-Resin Disulfide Bond Formation in Peptides.
  • Grieco, P., Carotenuto, A., Patacchini, R., Maggi, C. A., Novellino, E., & Rovero, P. (2002). Design, synthesis, conformational analysis, and biological studies of urotensin-II lactam analogues. Bioorganic & Medicinal Chemistry, 10(12), 3731–3739.
  • Jin, J., et al. (2019). Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits.
  • Gibson, A., Bern, H. A., Ginsburg, M., & Lederis, K. (1986). Cardiovascular effects of urotensin II in anaesthetized and pithed rats. Journal of Endocrinology, 110(2), 235–239.
  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155–1158.
  • Jin, J., et al. (2019). Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits. PubMed, 31684949.
  • Chatenet, D., et al. (2005). Development and pharmacological characterization of "caged" urotensin II analogs. Peptides, 26(8), 1475–1480.
  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry.
  • Douglas, S. A., et al. (2011). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 2, 39.
  • Li, X., et al. (2014). Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells. International Journal of Molecular Sciences, 15(7), 12236–12253.
  • Zetterberg, M., et al. (2014). Arrestin-Independent Internalization and Recycling of the Urotensin Receptor Contribute to Long-Lasting Urotensin II–Mediated Vasoconstriction.
  • Camarda, V., et al. (2002). A new ligand for the urotensin II receptor. British Journal of Pharmacology, 137(3), 311–314.
  • Camarda, V., et al. (2016). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Cardiovascular & Hematological Agents in Medicinal Chemistry, 14(2), 87-101.
  • Doan, N. D., et al. (2011). Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart. Journal of Physiology and Biochemistry, 67(4), 557-568.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wikipedia. (n.d.). Urotensin-II receptor. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Biased agonism of the angiotensin II type 1 receptor. Journal of the Renin-Angiotensin-Aldosterone System, 12(3), 257–262.
  • AAPPTec. (n.d.). [Orn8]-Urotensin II, human. Retrieved from [Link]

  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues.
  • Li, A., et al. (2023).
  • Chatenet, D., et al. (2015). An investigation into the origin of the biased agonism associated with the urotensin II receptor activation. Journal of Peptide Science, 21(5), 392-399.
  • Leduc, R., et al. (2006). Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites. Biochemical Journal, 401(1), 241–251.
  • de Gasparo, M., & Levens, N. R. (1996). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology, 57, 135-146.
  • Gairí, M., et al. (1993). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research, 42(1), 1-7.
  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • Mendive-Tapia, L., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Methods and Protocols, 5(5), 72.
  • Eurofins Discovery. (n.d.). UT (GPR14) Human Urotensin GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Tang, X., et al. (2022). Improved Split TEV GPCR β-arrestin-2 Recruitment Assays via Systematic Analysis of Signal Peptide and β-arrestin Binding Motif Variants. Biosensors, 13(1), 48.

Sources

Preclinical Profiling of Urotensin II Analogues: The [Orn8]-U-II Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

[Orn8]-Urotensin II (Ornithine-8-Urotensin II) represents a critical "probe molecule" in cardiovascular pharmacology. It is a synthetic analogue of human Urotensin II (hU-II), the most potent mammalian vasoconstrictor identified to date. In this analogue, the Lysine residue at position 8—critical for receptor activation—is replaced by the non-natural amino acid Ornithine.[1][2]

For drug development professionals, [Orn8]-U-II is not merely another ligand; it is a pharmacological discriminator . It exhibits a phenomenon known as "system-dependent efficacy":

  • In Recombinant Systems (HEK293/CHO): It behaves as a Full Agonist (High Potency).

  • In Native Tissue (Rat Aorta): It behaves as a Competitive Antagonist or Partial Agonist (Low Efficacy).

This guide details the preclinical workflows required to characterize such analogues, using [Orn8]-U-II to demonstrate how to differentiate between receptor affinity, intrinsic efficacy, and tissue-specific receptor reserve.

Molecular Mechanism: The "Ornithine Switch"

The biological activity of U-II resides in its cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-). Structure-Activity Relationship (SAR) studies have established that the positive charge of the Lysine-8 (Lys8) side chain is essential for electrostatic interaction with the Urotensin (UT) receptor (GPR14).

The Modification:

  • Native hU-II: Contains Lysine (Lys). Side chain has 4 methylene groups.

  • [Orn8]-U-II: Contains Ornithine (Orn).[2][3][4][5] Side chain has 3 methylene groups.

The Causality: The shortening of the side chain by one methylene group (


) retains the positive charge but alters the spatial distance between the pharmacophores (Trp7, Orn8, Tyr9). This slight steric shift preserves binding affinity (

) but compromises the conformational change required to fully activate the Gq-protein complex in tissues with low receptor reserve (like the aorta), converting a potent agonist into a functional antagonist.
Visualization: UT Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled pathway activated by U-II and the divergence point for [Orn8]-U-II behavior.

G Ligand Ligand: [Orn8]-U-II Receptor UT Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Receptor->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Release IP3->Ca_Store Ca_In Intracellular [Ca2+] Increase Ca_Store->Ca_In Response_Cell Cell Line: Full Activation (High Receptor Reserve) Ca_In->Response_Cell Response_Tissue Aortic Tissue: Partial/No Activation (Low Receptor Reserve) Ca_In->Response_Tissue Inefficient Coupling

Caption: Signal transduction pathway of the UT Receptor. Note the divergence in response between high-reserve cell lines and low-reserve tissue models.

Comparative Data Profile

The following table summarizes the quantitative dissociation between assays, a hallmark of [Orn8]-U-II pharmacology.

ParameterAssay SystemMetricValue (Approx.)Interpretation
Binding Affinity CHO Cells (hUT)

7.7 – 8.3High Affinity (Similar to native U-II)
Functional Potency HEK293 (Ca2+ Flux)

~ 8.0Full Agonist
Contractile Potency Rat Aorta (Ex Vivo)

/

6.56 (

)
Competitive Antagonist / Partial Agonist
Efficacy Rat Aorta (Ex Vivo)

< 25%Low Efficacy (Weak partial agonism)

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: To confirm that the Orn8 modification does not destroy the ligand's ability to bind to the receptor pocket. System: CHO cells stably transfected with human UT receptor.

  • Membrane Preparation:

    • Harvest CHO-hUT cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Why: High-speed centrifugation isolates the plasma membrane fraction containing the GPCRs.

  • Incubation:

    • Resuspend membranes in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA).

    • Add radioligand:

      
      -Urotensin II (approx.[3][4] 0.2 nM).
      
    • Add increasing concentrations of [Orn8]-U-II (

      
       to 
      
      
      
      M).
    • Incubate for 60-90 min at 25°C.

    • Why: BSA prevents non-specific sticking of the peptide to plasticware.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Why: PEI reduces non-specific binding of the cationic peptide to the glass fiber filter.

  • Analysis:

    • Measure radioactivity via gamma counter. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Isometric Tension Recording (Functional Efficacy)

Purpose: To evaluate the physiological output (vasoconstriction) in a native system. This is the "Gold Standard" for U-II pharmacology. System: Isolated Rat Thoracic Aorta.[3]

  • Tissue Preparation:

    • Euthanize male Wistar rats (250-300g).

    • Excise thoracic aorta and clean off connective tissue/fat.

    • Cut into 3-4 mm rings.

    • Critical Step: Mechanically remove endothelium (rubbing the lumen) if studying direct smooth muscle effect, though U-II effects are generally endothelium-independent.

  • Mounting:

    • Mount rings in organ baths (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2).

    • Apply resting tension of 1-2 g.

    • Equilibrate for 60-90 min, washing every 20 min.

  • Viability & Normalization:

    • Challenge with KCl (60 mM) to verify contractility. Wash out.

    • Self-Validation: If contraction is <1.0 g, discard the tissue.

  • Agonist Mode (Testing for Agonism):

    • Add cumulative concentrations of [Orn8]-U-II (

      
       to 
      
      
      
      M).
    • Observation: Expect minimal contraction (<25% of KCl response).[2]

  • Antagonist Mode (Schild Analysis):

    • Pre-incubate rings with fixed concentrations of [Orn8]-U-II (e.g., 1

      
      M) for 30 min.
      
    • Construct a concentration-response curve for native hU-II .

    • Analysis: Look for a rightward shift in the hU-II curve. Calculate the Dose Ratio (DR) and the

      
       value.
      

Experimental Workflow Diagram

This workflow visualizes the parallel processing required to fully characterize the analogue.

Workflow Compound Synthesize [Orn8]-U-II Binding Binding Assay (CHO Membranes) Compound->Binding FLIPR Ca2+ Flux (FLIPR) (HEK293-hUT) Compound->FLIPR Aorta Rat Aorta (Organ Bath) Compound->Aorta Ki_Calc Calculate Ki (Affinity) Binding->Ki_Calc Result Pharmacological Profile: High Affinity / Partial Agonist Ki_Calc->Result Agonist_Check Check Agonism (pEC50) FLIPR->Agonist_Check Agonist_Check->Result Direct_Con Direct Contraction? Aorta->Direct_Con Antag_Assay Antagonist Assay (vs hU-II) Direct_Con->Antag_Assay If Low Efficacy pA2_Calc Calculate pA2 (Schild Plot) Antag_Assay->pA2_Calc pA2_Calc->Result

Caption: Integrated workflow for characterizing [Orn8]-U-II, highlighting the decision tree for tissue assays.

References

  • Camarda, V., et al. (2002). "[Orn8]U-II, a novel peptide ligand for the urotensin II receptor."[2][6] British Journal of Pharmacology, 137(3), 311–314.

  • Patacchini, R., et al. (2003). "Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta." British Journal of Pharmacology, 140(7), 1155–1158.

  • Flohr, S., et al. (2002). "Structure-activity relationships of urotensin II analogues." Journal of Medicinal Chemistry, 45, 1799-1805.

  • Douglas, S.A., & Ohlstein, E.H. (2000). "Human Urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease." Trends in Pharmacological Sciences, 21(12), 443-448.

Sources

The Therapeutic Potential of [Orn8]-Urotensin II Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urotensinergic system, centered around the potent vasoconstrictor Urotensin II (U-II) and its receptor (UT), has emerged as a compelling target for therapeutic intervention in a spectrum of cardiovascular and renal diseases. Elevated levels of U-II are implicated in the pathophysiology of hypertension, heart failure, atherosclerosis, and diabetic nephropathy. Consequently, the development of UT receptor modulators has been a significant focus of drug discovery efforts. This technical guide provides an in-depth exploration of [Orn8]-Urotensin II, a key synthetic analog that has been instrumental in elucidating the therapeutic potential of UT receptor antagonism. We will delve into the rationale behind its design, detailed methodologies for its synthesis and characterization, and a comprehensive overview of preclinical and clinical research strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the field of urotensinergic therapeutics.

The Urotensinergic System: A Primer

Urotensin II (U-II) is a cyclic peptide, with the human isoform comprising 11 amino acids (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH)[1]. It exerts its biological effects through the G protein-coupled receptor, GPR14, now designated as the UT receptor[2]. The U-II/UT system is widely expressed throughout the cardiovascular, renal, and central nervous systems[3][4].

U-II is recognized as the most potent endogenous vasoconstrictor identified to date, with a potency exceeding that of endothelin-1[2][5]. This potent vasoconstrictive effect, coupled with its mitogenic properties on vascular smooth muscle cells, implicates U-II in the pathogenesis of various cardiovascular disorders[1][6]. Indeed, elevated plasma levels of U-II have been observed in patients with heart failure, hypertension, and atherosclerosis[7][8].

The signaling pathways activated by U-II binding to the UT receptor are multifaceted and primarily mediated through Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively[9][10]. Downstream of these initial events, the RhoA/Rho-kinase (ROCK) and mitogen-activated protein kinase (MAPK) pathways, particularly extracellular signal-regulated kinase (ERK), are also engaged, contributing to cellular processes like contraction, proliferation, and hypertrophy[3][9].

The pathophysiological significance of the U-II/UT system has spurred the development of synthetic ligands to probe its function and to serve as potential therapeutic agents. Among these, [Orn8]-Urotensin II has emerged as a pivotal tool.

[Orn8]-Urotensin II: A Tale of Partial Agonism and Antagonism

[Orn8]-Urotensin II is a synthetic analog of human U-II where the lysine residue at position 8 is replaced by ornithine[11]. This seemingly subtle modification has profound effects on its pharmacological profile, rendering it a fascinating subject of study.

The defining characteristic of [Orn8]-Urotensin II is its context-dependent activity. In recombinant cell systems, such as HEK293 cells expressing human or rat UT receptors, it acts as a full agonist, stimulating intracellular calcium mobilization with a pEC50 of approximately 8[12][13]. However, in native tissues, such as the rat aorta, it behaves as a competitive antagonist, with a pA2 value of 6.56, effectively blocking U-II-induced vasoconstriction[12][13]. This dual nature classifies [Orn8]-Urotensin II as a partial agonist, a molecule that can act as either an agonist or an antagonist depending on the specific cellular environment and receptor reserve. This property makes it an invaluable tool for dissecting the complexities of the urotensinergic system.

Synthesis and Characterization of [Orn8]-Urotensin II Analogs: A Step-by-Step Guide

The generation of high-quality [Orn8]-Urotensin II and its analogs is fundamental to conducting meaningful research. The following sections provide a detailed, field-proven methodology for their synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis is the standard method for preparing U-II analogs[14][15].

Experimental Protocol: Fmoc-SPPS of [Orn8]-Urotensin II

  • Resin Selection and Preparation:

    • Utilize a Rink Amide resin for a C-terminal amide, which is common for many bioactive peptides[16][17].

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step[17].

  • Amino Acid Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid[16].

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

    • Amino Acid Activation and Coupling: Pre-activate the incoming Fmoc-protected amino acid (including Fmoc-Orn(Boc)-OH at position 8) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF[17]. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present)[17].

    • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to cleave the peptide from the resin and remove side-chain protecting groups[15]. A common ratio is TFA/TIS/Water (95:2.5:2.5).

  • Cyclization (Disulfide Bond Formation):

    • After cleavage, precipitate the crude peptide in cold diethyl ether.

    • Dissolve the linear peptide in a dilute aqueous solution and facilitate disulfide bond formation through air oxidation or by using an oxidizing agent like iodine or potassium ferricyanide[18].

Purification and Analysis

Experimental Protocol: HPLC Purification and Analysis

  • Purification:

    • Purify the crude cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column[1][19].

    • Employ a linear gradient of acetonitrile in water, both containing 0.1% TFA, to elute the peptide[20].

    • Collect fractions and analyze them for purity.

  • Analysis:

    • Confirm the purity of the final product using analytical RP-HPLC[21].

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS)[18].

In Vitro Characterization: Unraveling the Pharmacological Profile

A thorough in vitro characterization is essential to understand the potency and efficacy of [Orn8]-Urotensin II analogs.

Receptor Binding Assays

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat UT receptor (e.g., HEK293 or CHO cells)[8][18].

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled U-II ligand (e.g., [125I]-hU-II) and increasing concentrations of the unlabeled [Orn8]-Urotensin II analog[8][18].

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters[22].

    • Quantify the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) to quantify the binding affinity of the analog for the UT receptor[8].

Functional Assays

This assay measures the ability of the analog to stimulate intracellular calcium release, a hallmark of UT receptor activation via the Gq pathway.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture HEK293 cells stably expressing the UT receptor in 96-well plates[10][23].

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM[24].

  • Stimulation and Detection:

    • Add varying concentrations of the [Orn8]-Urotensin II analog to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation)[5].

  • Data Analysis: Plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the analog that produces 50% of the maximal response)[10][23].

This ex vivo assay assesses the functional effect of the analog on vascular smooth muscle contraction.

Experimental Protocol: Rat Aortic Ring Contraction Assay

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings[25][26].

  • Mounting: Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2[26].

  • Contraction Measurement:

    • Record the isometric tension of the rings.

    • To test for antagonist activity, pre-incubate the rings with the [Orn8]-Urotensin II analog before adding cumulative concentrations of U-II[9][27].

  • Data Analysis: Generate concentration-response curves for U-II in the presence and absence of the antagonist to determine the pA2 value, a measure of the antagonist's potency[27].

Preclinical Evaluation: Assessing Therapeutic Potential in Disease Models

The promising in vitro profile of UT receptor antagonists, including the conceptual framework provided by [Orn8]-Urotensin II, necessitates evaluation in relevant animal models of cardiovascular and renal disease.

Cardiovascular Disease Models

Experimental Protocol: Induction of Heart Failure in Rats

  • Coronary Artery Ligation: A widely used model that mimics myocardial infarction-induced heart failure. This involves surgically ligating the left anterior descending (LAD) coronary artery[4][28].

  • Aortic Banding: This model induces pressure-overload heart failure by constricting the aorta[2][3].

Therapeutic Evaluation:

  • Administer the [Orn8]-Urotensin II analog or a related antagonist (e.g., orally or via osmotic mini-pumps) to the heart failure animals.

  • Assess cardiac function using echocardiography (to measure ejection fraction, fractional shortening, and ventricular dimensions) and hemodynamic measurements (e.g., left ventricular end-diastolic pressure).

  • Perform histological analysis of the heart tissue to evaluate fibrosis and hypertrophy.

Renal Disease Models

Experimental Protocol: Induction of Renal Fibrosis in Rodents

  • Unilateral Ureteral Obstruction (UUO): A rapid and robust model of tubulointerstitial fibrosis[29][30][31].

  • 5/6 Nephrectomy: A model of progressive chronic kidney disease that leads to glomerulosclerosis and interstitial fibrosis[13].

  • Adenine-Induced Nephropathy: A dietary model that causes chronic kidney disease with significant fibrosis[29][32].

Therapeutic Evaluation:

  • Treat the animals with the U-II analog.

  • Monitor renal function by measuring blood urea nitrogen (BUN), serum creatinine, and urinary albumin excretion.

  • Conduct histological examination of the kidneys to assess the extent of fibrosis (e.g., using Masson's trichrome or Sirius red staining) and expression of fibrotic markers (e.g., collagen I, α-smooth muscle actin).

In Vivo Blood Pressure Measurement

Experimental Protocol: Blood Pressure Monitoring in Conscious Rats

  • Implant a telemetric device or an indwelling catheter in the carotid or femoral artery for continuous blood pressure monitoring in conscious, freely moving rats[6][33][34].

  • Administer the [Orn8]-Urotensin II analog and monitor its effect on mean arterial pressure and heart rate over time[6][35].

Clinical Translation: The Path Forward

While preclinical studies with various UT receptor antagonists have shown promise, the translation to clinical success has been challenging[15]. The experience with palosuran in diabetic nephropathy, for instance, highlighted the complexities of clinical trial design in this area, including the need for appropriate control groups and the management of concomitant medications[36][37].

Future clinical trials of [Orn8]-Urotensin II-based therapeutics will need to carefully consider patient selection, endpoints, and biomarkers. Key considerations for a clinical trial in a condition like diabetic nephropathy would include:

  • Patient Population: Patients with type 2 diabetes and overt nephropathy (macroalbuminuria)[37].

  • Intervention: Oral administration of a highly selective and potent UT receptor antagonist.

  • Primary Endpoint: A composite endpoint of doubling of serum creatinine, end-stage renal disease, or all-cause mortality[37].

  • Secondary Endpoints: Changes in urinary albumin-to-creatinine ratio, glomerular filtration rate (GFR), and cardiovascular events.

Conclusion

[Orn8]-Urotensin II and its analogs have been instrumental in advancing our understanding of the urotensinergic system and its therapeutic potential. The unique partial agonist/antagonist profile of [Orn8]-Urotensin II has provided a valuable pharmacological tool to probe the function of the UT receptor in various physiological and pathological contexts. The in-depth technical guidance provided here, from synthesis to preclinical and clinical evaluation strategies, is intended to empower researchers to further explore the therapeutic promise of modulating the U-II/UT system. The development of potent and selective UT receptor antagonists based on the insights gained from analogs like [Orn8]-Urotensin II holds significant potential for the treatment of a range of debilitating cardiovascular and renal diseases.

Visualizations

Signaling Pathways of Urotensin II

UII_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Effectors cluster_cellular Cellular Responses UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq Gq/11 UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca->Contraction ERK MAPK/ERK PKC->ERK Activates ROCK ROCK RhoA->ROCK Activates ROCK->Contraction Proliferation Cell Proliferation ERK->Proliferation Hypertrophy Hypertrophy ERK->Hypertrophy

Caption: Urotensin II signaling cascade.

Experimental Workflow for [Orn8]-Urotensin II Analog Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation SPPS Solid-Phase Peptide Synthesis ([Orn8]-U-II Analog) Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization HPLC RP-HPLC Purification Cyclization->HPLC Analysis Purity & Mass Spec Analysis HPLC->Analysis Binding Receptor Binding Assay (Ki determination) Analysis->Binding Calcium Calcium Mobilization Assay (EC50 determination) Analysis->Calcium Aorta Rat Aortic Ring Assay (pA2 determination) Analysis->Aorta DiseaseModels Disease Models (Heart Failure, Renal Fibrosis) Binding->DiseaseModels Calcium->DiseaseModels Aorta->DiseaseModels Efficacy Therapeutic Efficacy Assessment DiseaseModels->Efficacy BP In Vivo Blood Pressure Measurement BP->Efficacy

Caption: Workflow for analog evaluation.

References

  • Ames, R. S., Sarau, H. M., Chambers, J. K., Willette, R. N., Aiyar, N. V., Romanic, A. M., ... & Douglas, S. A. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.
  • A review on experimental surgical models and anesthetic protocols of heart failure in rats. (2023). Frontiers in Cardiovascular Medicine, 10, 1142499.
  • Chatenet, D., Dubessy, C., Boularan, C., Scalbert, E., Toutain, B., Fauchère, J. L., ... & Lihrmann, I. (2004). Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart. British journal of pharmacology, 141(3), 457-466.
  • What is the best protocol for inducing heart failure in Wistar rats? (2016).
  • A review on experimental surgical models and anesthetic protocols of heart failure in rats. (2023). Frontiers in Cardiovascular Medicine, 10.
  • Camarda, V., Guerrini, R., Calo', G., Kostenis, E., Gibbons, S. J., & Regoli, D. (2002). [Orn8]-Urotensin II, human. British Journal of Pharmacology, 137(3), 311-314.
  • Experimental model for heart failure in rats--induction and diagnosis. (2003). The Thoracic and cardiovascular surgeon, 51(4), 211–215.
  • Peptides derived from high voltage-gated calcium channel β subunit reduce blood pressure in rats. (2023). Korean Journal of Physiology & Pharmacology, 27(5), 461-470.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Hypotensive effects of peptide T in conscious rats. (1997). Clinical and experimental pharmacology & physiology, 24(9-10), 727–729.
  • Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites. (2007). The Biochemical journal, 402(1), 51–61.
  • Blood pressure decrease (Δ) caused in spontaneously hypertensive rats... (2020).
  • In vitro Kidney model and In Vivo kidney fibrosis models. (n.d.). NEPHRIX Biosolutions.
  • [Orn8]-Urotensin II, human. (n.d.). Aapptec Peptides.
  • Role of urotensin II and its receptor in health and disease. (2006). Anesthesiology, 105(4), 813-821.
  • Structure-activity relationships of human urotensin II and related analogues on rat aortic ring contraction. (2001). British journal of pharmacology, 133(5), 753–761.
  • Only peptide V‐F treatment reduced blood pressure (BP) in spontaneously... (2022).
  • Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists. (2002). European journal of pharmacology, 440(2-3), 185–194.
  • [Orn8]-Urotensin II. (n.d.). Tocris Bioscience.
  • A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. (2014). Journal of biomolecular screening, 19(5), 759–767.
  • Kidney Fibrosis. (n.d.). Aragen Bioscience.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Best Preclinical Models for CKD, DKD, and Kidney Fibrosis. (2024). Gubra.
  • Recent Trends in the Use of Rodent Models in Kidney Fibrosis Research. (2025). Experimental and Molecular Medicine.
  • Potential Clinical Implications of the Urotensin II Receptor Antagonists. (2011). Frontiers in Pharmacology, 2, 35.
  • Urotensin II in Chronic Kidney Diseases and Kidney Transplants. (2013). ClinicalTrials.gov.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. (2003). British journal of pharmacology, 140(7), 1155–1158.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
  • Peptide Purific
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • HPLC of Peptides and Proteins. (n.d.).
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
  • Efficient Purification of Synthetic Peptides
  • Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. (2003). The Journal of pharmacology and experimental therapeutics, 307(1), 204–212.
  • The Irbesartan Type II Diabetic Nephropathy Trial: study design and baseline patient characteristics. (2000). Journal of the American Society of Nephrology : JASN, 11(10), 1902–1911.
  • Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. (2018). The Journal of biological chemistry, 293(30), 11693–11705.
  • Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. (2022). YouTube.
  • [Orn8]-Urotensin II, human. (n.d.). Aapptec Peptides.
  • The Irbesartan Type II Diabetic Nephropathy Trial: study design and baseline patient characteristics. (2000).
  • Calcium signal responses of urotensin II (UII). (A) Calcium response by... (2014).
  • HPLC Purific
  • Calcium imaging protocol. (n.d.). brainvta.
  • Calcium mobilization assay performed in HEK293 cells expressing the... (2018).
  • Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. (2011). Physiological genomics, 43(15), 920–931.
  • Clinical Trials on Diabetic Nephropathy: A Cross-Sectional Analysis. (2019). Kidney & blood pressure research, 44(1), 69–79.

Sources

The Enigmatic Urotensin II System: A Technical Guide to Antagonist Development and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potent Vasoconstrictor and its Therapeutic Potential

Urotensin II (UII), a cyclic somatostatin-like peptide, holds the distinction of being the most potent endogenous vasoconstrictor identified to date.[1] Its biological effects are mediated through a specific G protein-coupled receptor known as the UT receptor (formerly GPR14).[2] The UII/UT system is implicated in a wide range of physiological processes, particularly within the cardiovascular and renal systems.[1] Dysregulation of this system has been linked to a variety of pathologies, including hypertension, heart failure, atherosclerosis, and renal dysfunction, making the UT receptor a compelling target for therapeutic intervention.[1][2] This has spurred the development of a diverse array of Urotensin II antagonists, from modified peptides to novel small molecules, each with the potential to unravel the complexities of the UII system and pave the way for new treatments.

This in-depth technical guide provides a comprehensive overview of Urotensin II antagonists, with a particular focus on the well-characterized peptidic antagonist [Orn8]-Urotensin II. We will delve into the core signaling pathways of the UT receptor, explore the different classes of antagonists and their mechanisms of action, and provide detailed, field-proven protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of the Urotensin II system and contribute to the development of novel therapeutics.

The Urotensin II Signaling Cascade: A Multi-faceted Network

The binding of Urotensin II to its receptor initiates a cascade of intracellular events that ultimately dictate the physiological response. The UT receptor is primarily coupled to the Gαq/11 subunit of heterotrimeric G proteins, triggering a canonical signaling pathway that is central to its vasoconstrictive and proliferative effects.[3] However, the signaling network is more complex, with evidence for the involvement of other G proteins and downstream effectors.

The Canonical Gαq/11 Pathway: Mobilizing Intracellular Calcium

The primary signaling pathway activated by the UII/UT system is the Gαq/11 pathway. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid and transient increase in intracellular calcium is a hallmark of UII signaling and a critical event in smooth muscle contraction and other cellular responses.[3]

G_protein_signaling UII Urotensin II UT UT Receptor UII->UT Binds Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream

Caption: Canonical Urotensin II Gαq/11 Signaling Pathway.

Beyond Calcium: Diverse Downstream Signaling Pathways

The UII/UT system also activates a number of other important signaling pathways that contribute to its diverse physiological effects, including cell proliferation, hypertrophy, and fibrosis. These include:

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: UII has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types.[2] This pathway is a key regulator of cell growth, differentiation, and survival.

  • RhoA/Rho-kinase (ROCK) Pathway: The activation of the small GTPase RhoA and its downstream effector ROCK is crucial for UII-induced vasoconstriction and smooth muscle cell proliferation.[4]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, growth, and metabolism, and has also been implicated in UII signaling.

The interplay between these different signaling pathways is complex and cell-type specific, contributing to the multifaceted nature of the Urotensin II system.

A Spectrum of Antagonism: From Peptidic Derivatives to Small Molecules

The quest for effective Urotensin II antagonists has led to the development of two main classes of compounds: peptidic antagonists, which are often derived from the structure of UII itself, and non-peptidic small molecule antagonists, which have been identified through high-throughput screening and medicinal chemistry efforts.

Peptidic Antagonists: The Case of [Orn8]-Urotensin II

[Orn8]-Urotensin II is a synthetic analog of human Urotensin II where the lysine residue at position 8 is replaced by ornithine. This seemingly minor modification has a profound impact on its pharmacological profile, transforming it from a full agonist into a partial agonist or a competitive antagonist depending on the experimental system.[5][6] In recombinant cell lines expressing the human or rat UT receptor, [Orn8]-Urotensin II often behaves as a full agonist, stimulating intracellular calcium mobilization with a pEC50 of approximately 8.[7][8] However, in native tissues such as the rat aorta, it acts as a competitive antagonist, with a reported pA2 value of 6.56, effectively blocking UII-induced vasoconstriction.[7][8]

Another notable peptidic antagonist is urantide , a derivative of the C-terminal octapeptide of UII. Urantide is a potent and selective competitive antagonist of the UT receptor, with a pKi of 8.3 and a pKB of 8.3 in rat aortic ring assays.[2] Unlike [Orn8]-Urotensin II, urantide is generally devoid of agonist activity.[2]

Non-Peptidic Antagonists: A New Frontier

The development of non-peptidic Urotensin II antagonists represents a significant step towards orally bioavailable drugs with improved pharmacokinetic properties. Several classes of small molecule antagonists have been identified, including:

  • Palosuran (ACT-058362): This was one of the first non-peptidic UT receptor antagonists to enter clinical trials.[6] It is a competitive antagonist of the human UT receptor.[1] While it showed promise in preclinical models of renal disease, clinical trials in patients with diabetic nephropathy did not demonstrate a significant effect on albuminuria or blood pressure.[9]

  • SB-611812 and related compounds: This series of non-peptidic antagonists has been shown to be highly selective for the UT receptor and devoid of agonist activity.[1] In preclinical studies, SB-611812 has demonstrated beneficial effects in models of cardiovascular disease, such as reducing neointimal thickening after balloon angioplasty.[1][10]

Characterizing Urotensin II Antagonists: A Practical Guide to Key Assays

The robust characterization of Urotensin II antagonists requires a battery of in vitro and ex vivo assays to determine their binding affinity, functional potency, and mechanism of action. The following section provides detailed, step-by-step protocols for three fundamental assays in the field.

Experimental Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor. It involves competing a radiolabeled ligand (e.g., [125I]-UII) with an unlabeled test compound for binding to the UT receptor in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human or rat UT receptor (e.g., HEK293 or CHO cells) to confluence.

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (typically 10-20 µg of protein per well).

    • Add a fixed concentration of radiolabeled Urotensin II (e.g., [125I]-hUII) to each well.

    • Add increasing concentrations of the unlabeled antagonist (or UII for a homologous competition curve).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start cell_culture Culture UT Receptor- Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up Binding Assay: - Membranes - [¹²⁵I]-UII - Antagonist membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis: - IC₅₀ Determination - Ki Calculation counting->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Experimental Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit UII-induced increases in intracellular calcium. It is a high-throughput and sensitive method for characterizing antagonist potency.

Methodology:

  • Cell Preparation:

    • Seed UT receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.

    • Incubate the cells with the dye for a specified time (typically 30-60 minutes) at 37°C.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Prepare a plate containing serial dilutions of the antagonist.

    • Prepare a separate plate with a fixed concentration of UII (typically the EC80 concentration, which gives 80% of the maximal response).

    • Place the cell plate and the antagonist plate into the instrument.

    • Initiate the assay, which will first add the antagonist to the cells and incubate for a defined period (e.g., 15-30 minutes).

    • The instrument will then add the UII to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the UII response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

calcium_assay_workflow start Start cell_seeding Seed UT Receptor- Expressing Cells start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye cell_seeding->dye_loading antagonist_incubation Pre-incubate with Antagonist dye_loading->antagonist_incubation agonist_addition Add UII (EC₈₀) antagonist_incubation->agonist_addition fluorescence_measurement Measure Fluorescence (FLIPR) agonist_addition->fluorescence_measurement data_analysis Data Analysis: - % Inhibition - IC₅₀ Determination fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Calcium Mobilization Assay.

Experimental Protocol 3: Ex Vivo Vasoconstriction Assay (Rat Aortic Rings)

This assay provides a more physiologically relevant assessment of antagonist activity by measuring its ability to block UII-induced contraction of isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in width.

    • The endothelium can be left intact or removed by gently rubbing the intimal surface with a fine wire.

  • Organ Bath Setup:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension to the rings (typically 1-2 g) and allow them to equilibrate for at least 60 minutes, with periodic washing.

  • Assay Procedure:

    • To assess antagonist activity, pre-incubate the aortic rings with increasing concentrations of the antagonist for a defined period (e.g., 30 minutes).

    • Construct a cumulative concentration-response curve to UII in the presence of each antagonist concentration.

    • To determine if the antagonist has agonist activity, add increasing concentrations of the antagonist alone to the organ bath and record any changes in tension.

  • Data Analysis:

    • Plot the contractile response to UII as a percentage of the maximal response to a standard vasoconstrictor (e.g., KCl).

    • For a competitive antagonist, the concentration-response curves to UII will be shifted to the right in a parallel manner.

    • Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Quantitative Comparison of Urotensin II Antagonists

The following table summarizes the reported binding affinities and functional potencies of selected peptidic and non-peptidic Urotensin II antagonists. It is important to note that these values can vary depending on the experimental conditions and the species being studied.

AntagonistClassBinding Affinity (Ki or pKi)Functional Potency (IC50, pA2, or pKB)Source(s)
[Orn8]-Urotensin II Peptidic-pEC50 ≈ 8 (agonist in recombinant cells); pA2 = 6.56 (antagonist in rat aorta)[5][6][7][8]
Urantide PeptidicpKi = 8.3pKB = 8.3 (rat aorta)[2]
Palosuran Non-peptidicCompetitive antagonist-[1][6]
SB-611812 Non-peptidicSelective for UT receptorInhibits UII-induced effects[1][10]
SB-706375 Non-peptidicKi = 4.7-20.7 nMpKB = 7.29-8.00[11]

Conclusion and Future Perspectives

The Urotensin II system remains a fascinating and complex area of research with significant therapeutic potential. The development of potent and selective antagonists, such as [Orn8]-Urotensin II and a variety of non-peptidic compounds, has provided invaluable tools to probe the physiological and pathophysiological roles of UII. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to further investigate this enigmatic system.

Future research will likely focus on the development of antagonists with improved pharmacokinetic profiles and greater selectivity for specific signaling pathways. A deeper understanding of the structural basis of ligand-receptor interactions will also be crucial for the rational design of next-generation UII antagonists. Ultimately, the continued exploration of the Urotensin II system holds the promise of novel therapeutic strategies for a range of cardiovascular and renal diseases.

References

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155-1158.
  • Sauzeau, V., et al. (2001). Human urotensin II-induced contraction and arterial smooth muscle cell proliferation are mediated by RhoA and Rho-kinase.
  • Bousette, N., & Giaid, A. (2006). Urotensin-II and cardiovascular diseases. Current Hypertension Reports, 8(6), 479-483.
  • Sauzeau, V., et al. (2001). Human Urotensin II–Induced Contraction and Arterial Smooth Muscle Cell Proliferation Are Mediated by RhoA and Rho-Kinase.
  • Aapptec. ([n.d.]). [Orn8]-Urotensin II, human. Retrieved from [Link]

  • Kane, E., & Giaid, A. (2015). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 6, 268.
  • Grieco, P., et al. (2012). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Amino Acids, 2012, 821417.
  • de Zeeuw, D., et al. (2008).
  • Douglas, S. A., et al. (2005). Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375. British Journal of Pharmacology, 145(5), 624-637.

Sources

Methodological & Application

Application Note: [Orn8]-Urotensin II in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urotensinergic Paradox

Urotensin II (U-II) is widely recognized as the most potent mammalian vasoconstrictor identified to date—approximately 10 to 100 times more potent than endothelin-1 on a molar basis. However, its physiological role is paradoxical: it acts as a potent vasoconstrictor in certain vascular beds (e.g., rat thoracic aorta, human coronary arteries) while acting as a vasodilator in others (e.g., rat mesenteric resistance arteries) depending on the integrity of the endothelium and the species involved.

[Orn8]-Urotensin II is a specific synthetic analogue of human U-II where the Lysine at position 8 is replaced by Ornithine. This modification preserves the positive charge essential for receptor binding but alters the side-chain length.

Why use [Orn8]-Urotensin II?
  • Structure-Activity Relationship (SAR) Probing: It is frequently used to define the steric requirements of the UT receptor (GPR14) binding pocket.

  • Differential Efficacy: While native U-II is a full agonist, [Orn8]-U-II exhibits tissue-specific partial agonism or competitive antagonism in certain rodent models (e.g., rat aorta), making it a valuable tool for dissecting receptor reserve and signal transduction efficiency.

Mechanism of Action & Signaling Pathways[1][2]

The biological effects of [Orn8]-U-II are mediated through the UT receptor (formerly GPR14), a G_q/11-coupled GPCR.[1] The pathway bifurcates into a contractile smooth muscle pathway and a relaxant endothelial pathway.

Core Signaling Architecture
  • Vascular Smooth Muscle (VSMC): Activation of G_q leads to Phospholipase C (PLC) activation, IP3 generation, and Calcium mobilization (rapid contraction). Simultaneously, the RhoA/ROCK pathway is activated, inhibiting Myosin Light Chain Phosphatase (MLCP), leading to calcium-sensitization and sustained contraction.

  • Endothelium: Activation of UT receptors leads to eNOS phosphorylation and Nitric Oxide (NO) release, causing vasodilation.

Visualizing the Pathway

The following diagram illustrates the dual signaling mechanism essential for interpreting experimental data.

UrotensinSignaling cluster_Endothelium Endothelial Cell (Vasodilation) cluster_VSMC Vascular Smooth Muscle (Contraction) Ligand [Orn8]-Urotensin II Receptor UT Receptor (GPR14) Ligand->Receptor Gq_Endo Gq/11 Protein Receptor->Gq_Endo Gq_VSMC Gq/11 & G12/13 Receptor->Gq_VSMC Ca_Endo Intracellular Ca2+ Gq_Endo->Ca_Endo eNOS eNOS Activation Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO VSMC_Relax cGMP (Relaxation) NO->VSMC_Relax Diffuses to VSMC PLC PLC-beta Gq_VSMC->PLC RhoA RhoA / ROCK Gq_VSMC->RhoA IP3 IP3 / DAG PLC->IP3 Ca_VSMC Ca2+ Release IP3->Ca_VSMC MLCK MLC Kinase Ca_VSMC->MLCK Contraction Actin-Myosin Contraction RhoA->Contraction Ca2+ Sensitization MLCK->Contraction VSMC_Relax->Contraction Inhibits

Figure 1: Dual signaling pathway of Urotensin II agonists. Note the competitive interplay between Endothelial NO release and VSMC RhoA activation.

Protocol 1: Ex Vivo Vascular Reactivity (Aortic Rings)

This is the gold-standard assay for quantifying the potency (pEC50) and efficacy (Emax) of [Orn8]-U-II.

Critical Scientific Nuance: In rat aorta, [Orn8]-U-II has been reported to act as a competitive antagonist or partial agonist, whereas in human vessels or recombinant systems, it may act as a full agonist.[2] You must run a standard U-II control curve to verify this in your specific strain.

Materials
  • Buffer: Krebs-Henseleit Solution (mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

  • Gas: Carbogen (95% O2 / 5% CO2).

  • Equipment: 4-channel Organ Bath system (e.g., ADInstruments, Radnoti), Isometric Force Transducers.

Step-by-Step Methodology
  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats (250–300g).[3]

    • Rapidly excise the thoracic aorta; place in ice-cold oxygenated Krebs buffer.

    • Clean adherent fat/connective tissue carefully to avoid stretching smooth muscle.

    • Cut into 3–4 mm rings.

  • Mounting & Equilibration:

    • Mount rings on stainless steel hooks in organ baths (37°C).

    • Resting Tension: Apply 1.5 g (optimal for rat aorta) or 1.0 g (mouse).

    • Equilibrate for 60 mins, washing every 15 mins.

  • Viability & Endothelium Check (Mandatory):

    • Prime with KCl (60 mM) to test smooth muscle viability. Wash out.[4]

    • Pre-contract with Phenylephrine (PE, 1 µM) .

    • Once plateau is reached, add Acetylcholine (ACh, 10 µM) .

    • Criterion: >80% relaxation = Endothelium Intact (E+). <10% relaxation = Endothelium Denuded (E-).

    • Decision: For [Orn8]-U-II vasoconstriction assays, denuded (E-) rings are preferred to eliminate the masking effect of NO release.

  • [Orn8]-U-II Dosing:

    • Pre-incubate with L-NAME (100 µM) if using E+ rings to block NO.

    • Add [Orn8]-U-II in cumulative concentrations (10^-10 M to 10^-6 M).

    • Wait time: U-II responses are slower and more sustained than PE. Wait 5–7 minutes per dose or until plateau.

  • Data Analysis:

    • Normalize contraction as % of the initial KCl or PE response.

    • Fit data to a sigmoidal dose-response curve (variable slope).

Protocol 2: In Vivo Hemodynamics (The Biphasic Response)

Systemic administration of Urotensin analogues causes a complex hemodynamic profile.

Warning: Anesthetized animals often show tachyphylaxis (rapid desensitization) to U-II. Conscious animal models are superior for observing the full biphasic response.

Experimental Setup
  • Model: Conscious, freely moving rat (via radiotelemetry or tethered catheter).

  • Compound: [Orn8]-U-II (dissolved in saline).

Workflow
  • Surgical Cannulation:

    • Implant catheters into the femoral artery (BP measurement) and femoral vein (drug delivery).

    • Allow 24–48 hours recovery to eliminate anesthesia effects.

  • Baseline Recording:

    • Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 mins to ensure stability.

  • Administration (Bolus):

    • Dose: 1 – 10 nmol/kg (IV bolus).

    • Observation Phase 1 (0–5 mins): Expect a rapid, transient depressor effect (vasodilation) and tachycardia. This is the "Endothelial Phase."

    • Observation Phase 2 (10–60 mins): Expect a sustained pressor effect (vasoconstriction). This is the "Myogenic Phase."

  • Administration (Chronic Infusion - Disease Model):

    • Use osmotic minipumps (Alzet) for 2–4 weeks delivery (e.g., 400 ng/kg/min).

    • Outcome: This models the chronic elevation seen in Heart Failure, leading to cardiac fibrosis and hypertrophy.

Data Summary & Reference Values

Use the following table to benchmark your [Orn8]-U-II results against literature standards.

ParameterRat Aorta (E-)Human Coronary ArteryRat Mesenteric Artery
Primary Effect ContractionPotent ContractionVasodilation (if E+)
Potency (pEC50) ~ 8.0 - 9.0~ 9.5~ 8.5
Efficacy (Emax) Variable (Partial/Full)Full AgonistN/A (Relaxant)
Mechanism Gq / Rho-KinaseGq / Rho-KinaseNO / EDHF

Troubleshooting & Expert Tips

  • Peptide Handling: [Orn8]-U-II is hydrophobic. Dissolve stock in water/acetonitrile or weak acetic acid, but dilute in buffer with 0.1% BSA to prevent sticking to plastic tubing.

  • Species Variability: The "Urotensin Paradox" is species-dependent. Rat aorta responds poorly compared to human coronary arteries. Do not assume negative results in rat aorta imply the compound is inactive; it may be a species-specific partial agonist issue.

  • Tachyphylaxis: U-II receptors internalize rapidly. In organ baths, you generally get one good curve per ring. Do not attempt to wash and re-challenge the same tissue with U-II.

References

  • Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401(6750), 282-286.

  • Maguire, J. J., & Davenport, A. P. (2002). Is urotensin-II the new endothelin? British Journal of Pharmacology, 137(5), 579-588.

  • Camarda, V., et al. (2002). [Orn8]-Urotensin II, a novel peptide ligand for the urotensin II receptor. British Journal of Pharmacology, 137(3), 311-314.

  • Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease. Trends in Pharmacological Sciences, 21(12), 443-448.

  • Gardiner, S. M., et al. (2004). Bolus injection of human UII in conscious rats evokes a biphasic haemodynamic response.[5] British Journal of Pharmacology, 143(3), 422-430.[5]

Sources

Application Note: [Orn8]-Urotensin II in G Protein-Coupled Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of [Orn8]-Urotensin II , a synthetic peptide analog of human Urotensin II (hUII), in GPCR research. While native Urotensin II is the most potent mammalian vasoconstrictor known, the [Orn8]-substituted analog exhibits a unique pharmacological profile: it functions as a full agonist in recombinant cell systems (e.g., HEK293) but displays competitive antagonist properties in specific tissue bioassays (e.g., rat aorta). This duality makes it a critical tool for dissecting ligand bias, studying Structure-Activity Relationships (SAR), and probing the orthosteric binding site of the Urotensin (UT) receptor. This guide provides mechanistic insights, handling protocols, and a validated workflow for Calcium Mobilization Assays.

Introduction & Mechanistic Insight

The Molecule: [Orn8]-Urotensin II

Human Urotensin II (hUII) is a cyclic undecapeptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (disulfide bridge between Cys5 and Cys10).[1] The core hexapeptide ring (-CFWKYC-) is evolutionarily conserved and essential for biological activity.[2]

In [Orn8]-Urotensin II , the Lysine at position 8 is replaced by Ornithine (Orn) .[1]

  • Structural Impact: Ornithine is a non-proteinogenic amino acid that retains the positive charge of Lysine but shortens the side chain by one methylene group (-CH2-).

  • Pharmacological Impact: This subtle steric modification decouples binding affinity from efficacy in a tissue-dependent manner. It proves that the specific length of the cationic side chain at position 8 is critical for the conformational change required to activate the receptor in contractile tissues, but less critical for Gq-coupling in recombinant cells.

The Target: UT Receptor Signaling

The Urotensin receptor (UT, formerly GPR14) is a Class A GPCR. Upon activation, it triggers pleiotropic signaling pathways. [Orn8]-UII primarily interrogates the Gq/11 pathway in screening assays.

UT_Signaling Ligand [Orn8]-Urotensin II Receptor UT Receptor (GPR14) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Ca2+ Release ER->Ca Mobilization

Figure 1: Signal transduction pathway activated by [Orn8]-Urotensin II in recombinant cell lines (e.g., HEK293-UT). The peptide triggers the Gq-PLC-IP3 axis, resulting in intracellular Calcium release.

Experimental Applications

When to use [Orn8]-Urotensin II
ApplicationRole of [Orn8]-UIIOutcome/Observation
Recombinant Screening Full AgonistInduces robust Ca2+ flux (pEC50 ~ 8.0), indistinguishable from native hUII [1].
Tissue Bioassays Antagonist/Partial AgonistIn rat aorta, it binds (pA2 = 6.[3][4]56) but fails to induce full constriction, blocking hUII effects [2].
SAR Studies Structural ProbeValidates the "Pharmacophore" requirement of the Lys8 side-chain length for efficacy [3].
Bias Studies Biased LigandUseful for distinguishing G-protein coupling efficiency vs. tissue-specific receptor conformation.

Protocol: Reconstitution and Storage

Scientific Rationale: Peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are prone to oxidation. [Orn8]-UII contains both Trp and Cys (disulfide bridge), requiring strict anaerobic handling to prevent disulfide scrambling or oxidation.

  • Arrival: Store lyophilized peptide at -20°C immediately upon receipt. Desiccate before opening to prevent moisture condensation.

  • Solvent Selection:

    • Preferred: Sterile, endotoxin-free water or 0.1% Acetic Acid (if basic residues cause solubility issues, though UII is generally soluble in water).

    • Avoid: DMSO for primary stock if possible, as it can accelerate oxidation of Met/Trp residues over time.

  • Reconstitution Step:

    • Bring vial to room temperature.

    • Add solvent to achieve a 1 mM stock concentration .

    • Vortex gently (avoid foaming).

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 10-50 µL).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C . Avoid freeze-thaw cycles.

    • Stability: Stable for 6 months at -80°C. Working solutions (diluted) must be used within 4 hours on ice.

Protocol: Calcium Mobilization Assay (FLIPR/FlexStation)

This protocol validates [Orn8]-UII activity using a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium 6) in HEK293 cells stably expressing the human UT receptor.

Materials
  • Cell Line: HEK293-hUT (stable transfectants).[5]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye efflux).

  • Dye: Fluo-4 Direct or Calcium 6 Assay Kit.

  • Ligand: [Orn8]-Urotensin II (diluted from 1 mM stock).

  • Reader: FLIPR Tetra or FlexStation 3 (Excitation 485 nm / Emission 525 nm).

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding 50k cells/well Black 96-well plate Incubate 24h Step2 2. Dye Loading Add Fluo-4 + Probenecid Incubate 1h @ 37°C Step1->Step2 Step3 3. Compound Prep Serially dilute [Orn8]-UII (10^-11 to 10^-6 M) Step2->Step3 Step4 4. Baseline Read Measure Fluorescence (0-20 sec) Step3->Step4 Step5 5. Injection Add Ligand (Auto) Measure 120 sec Step4->Step5

Figure 2: Step-by-step workflow for high-throughput calcium mobilization screening.

Detailed Procedure
  • Cell Plating: Seed HEK293-hUT cells at 50,000 cells/well in a poly-D-lysine coated black-wall/clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (Fluo-4 + 2.5 mM Probenecid in Assay Buffer).

    • Incubate 30 min at 37°C, then 30 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of [Orn8]-UII in Assay Buffer (0.1% BSA carrier recommended to prevent plastic adsorption).

    • Concentration range: 1 pM to 1 µM (Final assay concentration).

  • Measurement (Kinetic Mode):

    • Transfer plate to reader.[6]

    • Settings: Ex 485nm, Em 525nm, Cutoff 515nm.

    • Read: Baseline for 20 seconds.

    • Inject: 20 µL of 5X compound solution.

    • Read: Continue reading for 120 seconds (peak usually occurs at 15-30s).

Data Analysis & Validation
  • Quantification: Calculate Max - Min fluorescence (RFU) for each well.

  • Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation (Sigmoidal dose-response).

  • Expected Results:

    • EC50: ~1–5 nM (comparable to native UII).

    • Emax: >90% of native UII response.

  • Troubleshooting:

    • Low Signal: Ensure Probenecid is fresh; check cell density.

    • Right-shift in EC50: Peptide oxidation (check storage) or adsorption to plastic (add 0.1% BSA).

References

  • Camarda, V., et al. (2002).[3][7][8] "[Orn8]Urotensin II: a new ligand for the urotensin II receptor."[1][7] British Journal of Pharmacology, 137(3), 311–314.

  • Chatenet, D., et al. (2012). "Update on the Structure–Activity Relationships of Urotensin II and Urotensin II-Related Peptide." Frontiers in Endocrinology, 3, 137.

  • Douglas, S.A., et al. (2000). "Congestive heart failure and expression of the urotensin II receptor." Trends in Pharmacological Sciences, 21(1), 26-29.

  • Dietrich, L., et al. (2009). "Biased signaling of urotensin II receptor agonists." Molecular Pharmacology, 75(3).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [Orn8]-Urotensin II Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of [Orn8]-Urotensin II. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance on optimizing the dosage of this potent urotensin receptor ligand in mouse models. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and interpret your results with confidence.

Introduction to [Orn8]-Urotensin II

[Orn8]-Urotensin II is a synthetic analog of human Urotensin II (U-II), a highly potent vasoactive cyclic peptide. The substitution of the lysine residue at position 8 with ornithine confers unique pharmacological properties, positioning [Orn8]-Urotensin II as a partial agonist at the urotensin receptor (UT receptor).[1] This dual activity is critical to understand: in some experimental systems, it can act as a competitive antagonist, while in others, it may elicit a submaximal agonist response.[1] This characteristic makes it a valuable tool for dissecting the complex roles of the urotensinergic system in various physiological and pathological processes.

Core Concepts: The Urotensin II Signaling Pathway

Urotensin II exerts its effects by binding to the UT receptor, a G protein-coupled receptor (GPCR).[2] Activation of the UT receptor primarily couples to the Gαq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[2]

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urotensin_II Urotensin II / [Orn8]-Urotensin II UT_Receptor UT Receptor (GPR14) Urotensin_II->UT_Receptor Binding G_protein Gαq/11 UT_Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Urotensin II Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for [Orn8]-Urotensin II in mice when used as an antagonist?

A1: Based on available literature, a dose of 30 nmol/kg has been shown to effectively antagonize the effects of Urotensin II in mice.[3] This dose was administered to reduce U-II-induced plasma extravasation. It is crucial to note that this is a single data point from a specific experimental context. Therefore, a dose-response study is highly recommended to determine the optimal dose for your specific mouse model and experimental endpoint.

Q2: How should I reconstitute and formulate lyophilized [Orn8]-Urotensin II for in vivo use?

A2: As with most lyophilized peptides, proper handling is key to maintaining bioactivity. While specific instructions from the manufacturer should always be followed, a general protocol is as follows:

  • Equilibration: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.

  • Reconstitution: Use a sterile, high-purity solvent. For many peptides, sterile water, saline, or a buffer solution (e.g., PBS) are suitable. The choice of solvent may depend on the peptide's solubility characteristics. For in vivo experiments, isotonic saline is often a good starting point.

  • Gentle Dissolution: Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation or degradation.

  • Excipients: For long-term stability of the reconstituted solution, the addition of excipients like mannitol or glycine can be considered, though this may require further formulation development.[4][5]

  • Filtration: For intravenous administration, filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates or contaminants.

Q3: What are the common routes of administration for peptides like [Orn8]-Urotensin II in mice?

A3: The choice of administration route depends on the desired pharmacokinetic profile.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. This is often used for acute studies.

  • Subcutaneous (SC): Generally results in slower absorption and a more sustained release profile compared to IV.

  • Intraperitoneal (IP): A common route in rodent studies, offering a larger surface area for absorption than SC, leading to faster absorption.

The stability and formulation of the peptide will influence the suitability of each route.

Q4: What is the known stability of [Orn8]-Urotensin II in solution?

A4: Specific stability data for [Orn8]-Urotensin II in various solutions is not extensively published. However, as a general rule for peptides, it is recommended to prepare fresh solutions for each experiment or to aliquot and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles, as this can degrade the peptide. The stability will also be dependent on the pH and the presence of proteases in the solution.

Troubleshooting Guide

This section addresses common challenges encountered during in vivo studies with [Orn8]-Urotensin II and other peptide analogs.

Problem Potential Cause Troubleshooting Steps
High variability in animal responses 1. Inconsistent dosing volume or technique.2. Animal-to-animal physiological differences.3. Instability of the peptide formulation.1. Standardize injection procedures and ensure accurate volume administration.2. Increase the number of animals per group to improve statistical power.3. Prepare fresh peptide solutions for each experiment and ensure complete solubilization.
Lack of expected antagonist effect 1. Insufficient dose.2. Rapid degradation or clearance of the peptide.3. Partial agonist activity of [Orn8]-Urotensin II in your specific model.1. Perform a dose-response study to determine the optimal antagonist dose.2. Consider a different administration route (e.g., continuous infusion) for more sustained exposure.3. Carefully evaluate the experimental endpoint; the partial agonist nature may produce unexpected effects.
Unexpected agonist-like effects 1. The partial agonist nature of [Orn8]-Urotensin II is dominant in your experimental system.2. The dose used is in the agonist range for your model.1. Re-evaluate the suitability of [Orn8]-Urotensin II for your specific research question. A pure antagonist may be required.2. Conduct a dose-response curve to identify the concentration range where antagonist effects are observed.
Receptor Desensitization/Tachyphylaxis 1. Prolonged or repeated exposure to the ligand can lead to UT receptor internalization and desensitization.1. Design experiments with appropriate washout periods between doses.2. Consider using a lower dose or a different dosing schedule to minimize receptor downregulation.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for [Orn8]-Urotensin II as an Antagonist

Objective: To determine the effective dose of [Orn8]-Urotensin II required to inhibit a Urotensin II-induced physiological response in mice.

Materials:

  • [Orn8]-Urotensin II (lyophilized powder)

  • Urotensin II (agonist)

  • Sterile, isotonic saline

  • Appropriate mouse strain

  • Equipment for measuring the desired physiological endpoint (e.g., blood pressure monitor, equipment for measuring plasma extravasation)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least 3-5 days.

  • Peptide Preparation: Reconstitute [Orn8]-Urotensin II and Urotensin II in sterile saline to create stock solutions. Prepare serial dilutions of [Orn8]-Urotensin II to be tested.

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Urotensin II (agonist) alone

    • Group 3-n: Increasing doses of [Orn8]-Urotensin II + Urotensin II

  • Administration:

    • Administer the designated dose of [Orn8]-Urotensin II (or vehicle) via the chosen route (e.g., IV, IP).

    • After a predetermined pre-treatment time (based on anticipated pharmacokinetics), administer a submaximal effective dose of Urotensin II.

  • Endpoint Measurement: Measure the physiological response at the appropriate time point(s) after Urotensin II administration.

  • Data Analysis: Plot the dose of [Orn8]-Urotensin II against the inhibition of the Urotensin II-induced response to determine the effective antagonist dose.

Dose-Response Workflow

References

  • Vergura, R., Camarda, V., Rizzi, A., Spagnol, M., Guerrini, R., Calo', G., Salvadori, S., & Regoli, D. (2004). Urotensin II stimulates plasma extravasation in mice via UT receptor activation. Naunyn-Schmiedeberg's archives of pharmacology, 370(5), 347–352.
  • BenchChem. (2025).
  • Peixoto-Neves, D., Kanthakumar, P., Kumar, R., Soni, H., & Adebiyi, A. (2022). Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice. Journal of molecular endocrinology, 68(3), 167–178.
  • Google Patents. (1990).
  • Gandhi, S., & Onyuksel, H. (2007). Freeze drying of peptide drugs self-associated with long-circulating, biocompatible and biodegradable sterically stabilized phospholipid nanomicelles. AAPS PharmSciTech, 8(4), E93.
  • The Importance of Proper Lyophiliz
  • Yang, H., Zhu, R., Zhang, W., Chen, W., Yan, X., Shan, C., Xue, S., Wang, R., Dai, X., Wang, J., Larkin, C., Wang, J., & Meng, J. (2023). Urotensin II/GPR14 Pathway Regulates Chronic Itch in Mice.
  • Why Peptide Lyophilization M
  • R&D Systems. (n.d.). [Orn8]-Urotensin II (CAS 479065-85-5).
  • Gartside, S. E., Bou-Abdallah, F., & Hagan, J. J. (2005). Behavioral effects of urotensin-II centrally administered in mice. Psychopharmacology, 182(2), 244–253.
  • Tocris Bioscience. (n.d.). [Orn8]-Urotensin II | CAS 479065-85-5.
  • Patacchini, R., Santicioli, P., Giuliani, S., Grieco, P., Novellino, E., Maggi, C. A., & Calo', G. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British journal of pharmacology, 140(7), 1155–1158.
  • CPC Scientific. (n.d.). Orn8, Urotensin II, human.
  • Aapptec Peptides. (n.d.). [Orn8]-Urotensin II, human.
  • Pedard, M., Prevost, L., Carpena, C., Holleran, B., Desrues, L., Dubois, M., Nicola, C., Gruel, R., Godefroy, D., Deffieux, T., Tanter, M., Ali, C., Leduc, R., Prézeau, L., Gandolfo, P., Morin, F., Wurtz, O., Bonnard, T., Vivien, D., & Castel, H. (2022). The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice.
  • Wikipedia. (2023, December 2). Urotensin-II.
  • MedChemExpress. (n.d.). [Orn8]-Urotensin II (human) | UT Receptor Agonist.
  • Shiraishi, Y., Watanabe, T., Suguro, T., Nagashima, M., Kato, R., Hongo, S., Itabe, H., Miyazaki, A., Hirano, T., & Adachi, M. (2008). Chronic urotensin II infusion enhances macrophage foam cell formation and atherosclerosis in apolipoprotein E-knockout mice. Journal of hypertension, 26(11), 2149–2156.
  • Carotenuto, A., Grieco, P., Rovero, P., & Novellino, E. (2014). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Scientifica, 2014, 1–21.
  • Zgheib, C., Lattouf, R., & El-Yazbi, A. (2014). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in pharmacology, 5, 24.
  • Russell, F. D., & Davenport, A. P. (2005).
  • Douglas, S. A., Behm, D. J., Aiyar, N. V., Naselsky, D. P., Disa, J., Brooks, D. P., Ohlstein, E. H., & Storer, B. L. (2005). GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. British journal of pharmacology, 145(5), 624–636.
  • Sanchez-Gomez, E., & Finlay, G. A. (2014). Oncogenic Effects of urotensin-II in Cells Lacking Tuberous Sclerosis complex-2.
  • Stojanovska, V., Sazdova, P., & Kocova, M. (2022). The Role of Urotensin-II in Obesity and Metabolic Syndrome in Pediatric Population. Medicina (Kaunas, Lithuania), 58(2), 241.

Sources

Technical Support Center: [Orn8]-Urotensin II Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Experimental Design for [Orn8]-Urotensin II Studies Role: Senior Application Scientist Status: Active | System: GPR14/UT Receptor Signaling

Introduction: The "Orn8" Paradox

Welcome to the Technical Support Center. You are likely here because your [Orn8]-Urotensin II ([Orn8]-U-II) data is inconsistent. You might see full agonism in HEK293 cells but antagonism in tissue bioassays, or perhaps your


 values fluctuate wildly between runs.

The Core Issue: [Orn8]-U-II is not a generic ligand. It is a system-biased probe . By replacing the Lysine at position 8 with Ornithine, the side chain is shortened by one methylene group (


). This subtle steric change retains high binding affinity but compromises the conformational toggle required for full G-protein coupling in certain tissue environments.

This guide moves beyond basic protocols to address the causality of experimental failure.

Module 1: Peptide Integrity & Handling

"My peptide is inactive/precipitated. Is the batch bad?"

The Chemistry of Failure

The bioactivity of [Orn8]-U-II relies entirely on the intact disulfide bridge (Cys5–Cys10). If this bridge scrambles or reduces, the peptide loses the


-turn conformation required to fit the UT receptor pocket.
Troubleshooting & FAQs

Q: I dissolved the peptide in PBS (pH 7.4), and it precipitated. Why? A: Urotensin analogues are hydrophobic and prone to aggregation at neutral pH.

  • The Fix: Dissolve the lyophilized powder in 0.1 M Acetic Acid or 0.1% TFA (pH < 4) to a stock concentration of 1 mM. The acidic pH protonates the peptide, increasing solubility and preventing disulfide exchange (which occurs rapidly at pH > 7.5).

  • Storage: Aliquot this acidic stock and freeze at -80°C. Only neutralize (dilute into assay buffer) immediately before use.

Q: Can I use DTT to prevent oxidation? A: ABSOLUTELY NOT.

  • Reason: DTT will reduce the critical Cys5–Cys10 disulfide bridge, linearizing the peptide. Linear [Orn8]-U-II has negligible affinity for the UT receptor.

  • Protocol: Use degassed buffers to prevent oxidative scrambling, but never reducing agents.

Module 2: Receptor Binding Assays (Radioligand)

"I have high non-specific binding (NSB). Is the ligand sticky?"

The "Sticky Peptide" Phenomenon

The Urotensin pharmacophore (Phe-Trp-Lys-Tyr) is highly hydrophobic. [Orn8]-U-II adheres aggressively to plasticware and glass fiber filters, creating false "binding" signals.

Optimized Binding Protocol
ParameterStandard Protocol[Orn8]-U-II Optimized Why?
Filter Pre-treatment Water/Buffer0.3% - 0.5% PEI (Polyethylenimine) PEI neutralizes the negative charge of glass filters, repelling the positively charged peptide to reduce NSB.
Blocking Agent 0.1% BSA0.5% BSA + 0.05% Tween-20 Higher BSA blocks hydrophobic plastic sites; Tween reduces surface tension.
Wash Buffer Cold PBSCold Tris + 500 mM NaCl High salt wash disrupts low-affinity non-specific electrostatic interactions.
Visualization: Troubleshooting High Background

BindingTroubleshoot Start High Non-Specific Binding (NSB) CheckFilter Are filters PEI coated? Start->CheckFilter CoatPEI Soak filters in 0.3% PEI for 2 hours CheckFilter->CoatPEI No CheckWash Is Wash Buffer Salt High? CheckFilter->CheckWash Yes CoatPEI->CheckWash AddSalt Increase NaCl to 500mM in Wash Buffer CheckWash->AddSalt No CheckPlastic Is Peptide sticking to tubes? CheckWash->CheckPlastic Yes AddSalt->CheckPlastic Siliconize Use Siliconized Tubes or 0.5% BSA CheckPlastic->Siliconize Yes Success Valid Kd / Ki Data CheckPlastic->Success No Siliconize->Success

Caption: Decision tree for resolving high non-specific binding in [Orn8]-U-II radioligand assays.

Module 3: Functional Assays (Calcium Flux)

"My peptide binds (


 = 2 nM) but shows no efficacy in tissue. Why?" 
The Efficacy Trap: Partial Agonism

[Orn8]-U-II acts as a Full Agonist in recombinant systems (high receptor reserve, e.g., CHO-hUT) but often behaves as a Competitive Antagonist or Weak Partial Agonist in native tissues (low receptor reserve, e.g., Rat Aorta).

Technical Insight: The Ornithine substitution shortens the side chain. While it fits the binding pocket, it may fail to engage the TM6/TM7 toggle switch required to fully activate the


 protein in systems where G-protein coupling is the limiting factor.
Experimental Design Matrix
Assay TypeExpected [Orn8]-U-II ActivityCritical Control
HEK293 / CHO (Recombinant) Full Agonist (

Native U-II)
Use parental cells (Null) to rule out endogenous response.
Aortic Ring (Native Tissue) Antagonist / Partial Agonist Run a Schild plot against native U-II to determine

.
Calcium Flux (FLIPR) Agonist Probenecid is mandatory to prevent dye leakage.
Visualization: UT Receptor Signaling & The Orn8 Divergence

UTSignaling cluster_0 System Bias Ligand [Orn8]-U-II Receptor UT Receptor (GPR14) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Receptor->Gq Partial/Full Activation (System Dependent) PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: The Gq-coupled pathway. The dashed line indicates where [Orn8]-U-II efficacy varies by cell type.

Module 4: In Vivo Considerations

"The effect disappears in minutes. Is it metabolized?"

Metabolic Stability

While [Orn8]-U-II is slightly more resistant to trypsin than native U-II (due to the Lys


 Orn change), it is still a peptide with a disulfide bridge.
  • Half-life:

    
     minutes in plasma.
    
  • Clearance: Rapid renal clearance and proteolytic degradation by metalloproteases.

Recommendation: For in vivo studies, do not rely on bolus injection for long-term effects. Use osmotic minipumps for steady-state infusion, or switch to non-peptide antagonists (e.g., Palosuran) if duration is the priority.

References

  • Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401, 282-286.

  • Camarda, V., et al. (2002). [Orn8]-Urotensin II is a partial agonist peptide for the urotensin-II (UT) receptor. British Journal of Pharmacology, 137(3), 311-314.

  • Vaudry, H., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the Nomenclature of the Urotensin II Receptor Family. Pharmacological Reviews, 62(3), 365-403.

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. Journal of Medicinal Chemistry, 46(21), 4619-4622.

Validation & Comparative

Pharmacological Profiling: [Orn8]-Urotensin II vs. Urantide & Peptide Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Agonist-Antagonist Paradox

In the development of modulators for the Urotensin II (UT) receptor—often termed the "most potent vasoconstrictor system in humans"—peptide tools are essential for validating target engagement.[1] This guide compares [Orn8]-Urotensin II , a unique context-dependent ligand, against Urantide , the gold-standard peptide antagonist.

The Core Distinction:

  • [Orn8]-Urotensin II is a functional chameleon . It acts as a full agonist in recombinant cell lines (HEK293) but displays competitive antagonistic properties in endogenous tissue bioassays (Rat Aorta).[1] It is primarily used to probe functional selectivity and receptor reserve.

  • Urantide ([Pen5, DTrp7, Orn8]-hUII(4-11)) is a potent, competitive antagonist .[1][2][3][4] By combining the Orn8 modification with conformational constraints (Pen5, DTrp7), it eliminates intrinsic efficacy, making it the preferred tool for blocking UT receptor signaling.

Molecular Landscape & SAR Evolution

The transition from the native agonist to a potent antagonist relies on modifying the pharmacophore core: Trp-Lys-Tyr.

CompoundSequence StructureRoleKey Modification Impact
hU-II (Native) Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-ValFull AgonistNative ligand. Lys8 is critical for receptor activation.
[Orn8]-hU-II Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Orn-Tyr-Cys]-ValPartial Agonist / AntagonistLys8 → Orn8 : Shortening the side chain reduces efficacy (Emax) without destroying affinity, creating a partial agonist.
Urantide Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-ValPotent AntagonistPen5 + DTrp7 : These constraints, combined with Orn8, lock the peptide in a conformation that binds high-affinity but prevents Gq coupling.
Visualization: The SAR Pathway to Antagonism

The following diagram illustrates the structural evolution from native activation to competitive inhibition.

SAR_Evolution cluster_context Functional Consequence hUII Native hU-II (Full Agonist) Orn8 [Orn8]-hU-II (Partial Agonist/Antagonist) hUII->Orn8 Lys8 -> Orn8 (Reduces Efficacy) Urantide Urantide (Potent Antagonist) Orn8->Urantide + Pen5, DTrp7 (Locks Inactive State) Effect1 High Emax (Recombinant) Orn8->Effect1 Effect2 Low/No Emax (Tissue) Urantide->Effect2

Figure 1: Structural Activity Relationship (SAR) flow showing how specific amino acid substitutions shift the pharmacological profile from agonism to antagonism.

Performance Metrics: Head-to-Head

When selecting a reagent for your assay, the choice depends on the expression system and the readout.

A. Binding Affinity vs. Functional Potency[5]
Metric[Orn8]-hU-IIUrantideNative hU-II (Control)
Binding Affinity (pKi) ~ 7.7 - 8.08.3 - 8.6 9.0 - 9.5
Recombinant Potency (pEC50) ~ 8.0 (Full Agonist)< 5.0 (No Effect)*~ 9.5
Tissue Potency (pKB/pA2) 6.56 (Rat Aorta)8.3 (Rat Aorta) N/A (Agonist)
Selectivity High for UTHigh for UTHigh for UT
Species Cross-Reactivity Human/RatHuman/RatHuman/Rat

> Note: Urantide may show weak partial agonism in systems with extremely high receptor reserve (e.g., CHO-hUT overexpressing cells).

B. Stability and Solubility
  • [Orn8]-hU-II: Moderate stability. The ornithine substitution provides slight resistance to trypsin-like proteolysis compared to Lys8.

  • Urantide: High stability. The inclusion of unnatural amino acids (Penicillamine, D-Tryptophan) significantly extends plasma half-life, making it suitable for ex vivo organ bath experiments.

Experimental Protocols

To validate these profiles in your lab, follow these standardized protocols.

Protocol A: Calcium Mobilization Assay (Differentiation Screen)

Purpose: Distinguish between the full agonism of hU-II, the partial agonism of [Orn8]-hU-II, and the antagonism of Urantide.

System: HEK293 cells stably expressing hUT receptor (GPR14).

  • Cell Preparation:

    • Seed HEK293-hUT cells (15,000/well) in 384-well black-wall plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL Fluo-4 AM (2 µM) in HBSS/HEPES buffer + 2.5 mM Probenecid.

    • Incubate 60 min at 37°C.

  • Compound Addition (Agonist Mode):

    • Inject [Orn8]-hU-II (10 pM to 1 µM).

    • Result: [Orn8]-hU-II will induce a dose-dependent Ca2+ spike (Emax ~80-100% of native hU-II).

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with Urantide (10 nM to 10 µM) for 15 min.

    • Inject Native hU-II (EC80 concentration).

    • Result: Urantide will shift the hU-II curve to the right (Schild analysis).

Protocol B: Competitive Radioligand Binding

Purpose: Determine affinity (Ki) independent of functional efficacy.

Reagents: [125I]-Urotensin II (PerkinElmer/Anaspec), Membrane preps from CHO-hUT cells.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5% BSA, pH 7.4.

  • Incubation:

    • Mix 5 µg membrane protein + 0.2 nM [125I]-UII.

    • Add competing ligand ([Orn8]-hU-II or Urantide) at varying concentrations (10^-11 to 10^-5 M).

    • Incubate 120 min at 25°C (Equilibrium is slow for UT).

  • Termination:

    • Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation.

Mechanism of Action Visualization

Understanding the signaling pathway is crucial for interpreting assay data. The UT receptor couples primarily to Gq/11.[5]

UT_Signaling cluster_membrane Cell Membrane UT_Rec UT Receptor (GPR14) Gq Gq/11 Protein UT_Rec->Gq Coupling hUII hU-II (Agonist) hUII->UT_Rec Activates Urantide Urantide (Antagonist) Urantide->UT_Rec Blocks PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Contract Vasoconstriction (Tissue Response) Ca->Contract

Figure 2: Signal transduction pathway. [Orn8]-hU-II activates the Gq pathway in recombinant cells (Green path), while Urantide blocks the receptor (Red tee), preventing the cascade.

References

  • Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401, 282-286. Link

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155–1158. Link

  • Camarda, V., et al. (2002). A new ligand for the urotensin II receptor: [Orn8]U-II.[1] British Journal of Pharmacology, 137, 311–314.[6] Link

  • Grieco, P., et al. (2005). Urotensin-II receptor ligands. From agonist to antagonist activity.[1][7][8][9][10] Journal of Medicinal Chemistry, 48(23), 7290-7297.[10] Link

  • Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease. Trends in Pharmacological Sciences, 21(12), 464-469. Link

Sources

comparative analysis of [Orn8]-Urotensin II and non-peptide antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of [Orn8]-Urotensin II and Non-Peptide Antagonists[1][2][3][4][5]

Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

Executive Summary: The Agonist-Antagonist Paradox

The Urotensin-II (U-II) system, centered on the G-protein coupled receptor UT (formerly GPR14), represents the most potent vasoconstrictor pathway known in mammals. Drug development has bifurcated into two distinct streams: peptide analogues used as pharmacological probes, and non-peptide small molecules designed as therapeutic candidates.

This guide compares [Orn8]-Urotensin II , a synthetic peptide analogue exhibiting "protean" agonism (acting as an agonist or antagonist depending on system sensitivity), against Non-Peptide Antagonists (exemplified by Palosuran/ACT-058362), which offer oral bioavailability but face significant species-selectivity challenges.

Key Takeaway: [Orn8]-Urotensin II is the superior tool for characterizing receptor coupling efficiency and "spare receptor" reserves in vitro. Non-peptide antagonists are essential for in vivo efficacy studies but require rigorous validation of species cross-reactivity (Human vs. Rodent) before selection.

Mechanistic Profiling

[Orn8]-Urotensin II: The Protean Ligand
  • Structure: A modification of the human Urotensin-II (hU-II) sequence (Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val) where the conserved Lysine at position 8 is replaced by Ornithine (Orn) .

  • Mechanism:

    • In High-Coupling Systems (e.g., CHO/HEK293 cells overexpressing hUT): Acts as a Full Agonist (pEC50 ~ 8.0). The high receptor density amplifies the signal, masking its lower intrinsic efficacy.

    • In Low-Coupling Systems (e.g., Rat Aorta tissue): Acts as a Competitive Antagonist (pA2 ~ 6.6). The tissue lacks the receptor reserve to translate partial binding into a full response, revealing the peptide's antagonistic nature.

  • Utility: Used to define the "efficacy requirement" of a biological system.

Non-Peptide Antagonists (e.g., Palosuran)[6]
  • Structure: Typically 1,3-disubstituted ureas or quinolines (e.g., ACT-058362).

  • Mechanism: Designed as pure competitive antagonists.

  • Pharmacology: High affinity for Human UT receptors (Ki ~ 4–5 nM) but often displays poor affinity for Rodent UT receptors (Ki > 1000 nM).

  • Utility: Therapeutic candidates for diabetic nephropathy and hypertension; tools for in vivo primate studies.

Comparative Data Analysis

The following data highlights the divergence in performance across different assay formats.

Feature[Orn8]-Urotensin II (Peptide)Palosuran (Non-Peptide)
Chemical Class Cyclic Peptide Analogue1,3-Dialkyl Urea / Quinoline
Primary Mode of Action Partial Agonist / Antagonist (System Dependent)Pure Antagonist
Binding Affinity (Human UT) High (

nM)
High (

nM in membranes)
Binding Affinity (Rat UT) High (

nM)
Very Low (

nM)
Functional Potency (hUT Cells) Agonist (

)
Antagonist (

nM)
Functional Potency (Rat Aorta) Antagonist (

)
Inactive (due to species selectivity)
Metabolic Stability Low (Proteolytic degradation)High (Orally Bioavailable)
Experimental Use Case Probing receptor reserve & coupling efficiency.In vivo efficacy models (Primates) & drug screening.

Critical Note on Palosuran: A known "potency drop" occurs with Palosuran. While membrane binding shows single-digit nanomolar affinity (


 nM), functional assays in intact cells often show significantly lower potency (

nM), likely due to high protein binding or membrane partitioning issues.

Signaling Pathway Visualization

The diagram below illustrates the Gq-coupled signaling pathway of the UT receptor and the intervention points for both ligands.

UT_Signaling UII Native Urotensin II UT UT Receptor (GPR14) UII->UT Activates Orn8 [Orn8]-U-II (Partial Agonist) Orn8->UT Partial Activation (High Reserve) Orn8->UT Blocks U-II (Low Reserve) Palosuran Palosuran (Non-Peptide Antagonist) Palosuran->UT Blocks Gq Gq Protein UT->Gq Coupling PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca Mobilization

Caption: UT Receptor Signaling. [Orn8]-U-II exhibits dual behavior (dashed vs. blocked line) based on system reserve, while Palosuran acts as a strict blocker.

Validated Experimental Protocols

To differentiate these ligands, two distinct assays are required: Radioligand Binding (affinity) and Calcium Mobilization (function).

Protocol A: Membrane Radioligand Binding Assay

Objective: Determine


 values to assess affinity without the interference of signal transduction efficiency.

Reagents:

  • Tracer: [

    
    I]-Urotensin II (Human), specific activity ~2000 Ci/mmol.
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5% BSA, pH 7.4. (BSA is critical to prevent peptide adsorption).
    
  • Membranes: CHO-K1 cells stably expressing hUT receptor.[6]

Step-by-Step Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Incubation:

    • Add 50 µL membrane suspension.

    • Add 50 µL [

      
      I]-U-II (Final concentration 0.2 nM).
      
    • Add 50 µL Competing Ligand ([Orn8]-U-II or Palosuran) in increasing concentrations (

      
       to 
      
      
      
      M).
    • Nonspecific Binding Control: Include 1 µM unlabeled hU-II.[4]

  • Equilibrium: Incubate for 120 minutes at 25°C . (Note: Peptides reach equilibrium slower than small molecules; 2 hours ensures stability).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce nonspecific binding.

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Distinguish between the partial agonist activity of [Orn8]-U-II and the pure antagonism of Palosuran.

Step-by-Step Workflow:

  • Seeding: Plate hUT-HEK293 cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add 100 µL FLIPR Calcium Assay Kit (Fluo-4 AM) dissolved in HBSS/HEPES buffer. Incubate 60 min at 37°C.

  • Agonist Mode (Testing [Orn8]-U-II):

    • Place plate in FLIPR/FlexStation.

    • Inject [Orn8]-U-II (

      
       to 
      
      
      
      M).
    • Result: If cells have high receptor reserve, [Orn8]-U-II will induce a dose-dependent fluorescence increase (Full Agonism).

  • Antagonist Mode (Testing Palosuran):

    • Pre-incubate cells with Palosuran (

      
       to 
      
      
      
      M) for 30 minutes .
    • Inject

      
       concentration of native hU-II (typically ~3 nM).
      
    • Result: Palosuran will inhibit the Calcium spike. Calculate

      
      .
      

Strategic Recommendations

  • For Species Cross-Reactivity Studies:

    • Avoid Palosuran if your model is a Rat or Mouse. It is primate-selective.[2][7]

    • Use [Orn8]-U-II (or the peptide antagonist Urantide) for rodent tissues, as the peptide binding pocket is more conserved across species than the non-peptide allosteric/binding sites.

  • For "Spare Receptor" Determination:

    • Use [Orn8]-U-II .[1][2][3][8] Perform a comparative dose-response curve in your specific cell line vs. a native tissue. A shift from agonist to antagonist activity indicates a loss of receptor reserve (coupling efficiency).

  • For In Vivo Drug Development:

    • Non-peptides are required for oral dosing. However, due to the "potency drop" in whole blood/cells, lead optimization must prioritize functional potency in whole blood assays over simple membrane binding affinity.

References

  • Camarda, V., et al. (2002). "[Orn8]Urotensin II, human is a partial agonist peptide for the urotensin-II (UT) receptor."[2][4][8] British Journal of Pharmacology, 137(3), 311-314.

  • Clozel, M., et al. (2004). "Pharmacological characterization of palosuran (ACT-058362), a potent, non-peptide antagonist of the human urotensin-II receptor." Journal of Pharmacology and Experimental Therapeutics, 316(3), 1115-1121.[9]

  • Behm, D. J., et al. (2008). "Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues." British Journal of Pharmacology, 155(3), 374-386.

  • Douglas, S. A., & Ohlstein, E. H. (2000). "Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease." Trends in Pharmacological Sciences, 21(12), 553-557.

  • Patacchini, R., et al. (2003). "Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta." British Journal of Pharmacology, 140(7), 1155-1158.

Sources

Introduction: The Urotensin II System and the Rationale for [Orn8]-Urotensin II

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reproducibility of Published Data on [Orn8]-Urotensin II

For researchers, scientists, and drug development professionals investigating the Urotensin II system, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparison of [Orn8]-Urotensin II, a key synthetic analog, with its parent peptide, human Urotensin II (U-II). We will delve into the experimental data that defines its unique pharmacological profile, provide detailed, reproducible protocols for its characterization, and explain the critical scientific reasoning behind these experimental designs. Our goal is to equip you with the necessary technical insights to confidently utilize and interpret data generated with this compound.

Human Urotensin II (U-II) is an 11-amino-acid cyclic peptide, renowned as the most potent endogenous vasoconstrictor identified to date[1][2]. It exerts its diverse physiological effects by binding to a G protein-coupled receptor (GPCR) known as the Urotensin receptor (UT), previously designated GPR14[3][4]. The U-II/UT system is implicated in a wide array of cardiovascular, renal, and metabolic functions and its dysregulation is linked to pathologies such as hypertension, heart failure, and atherosclerosis[5][6][7].

The biological activity of U-II is largely conferred by its C-terminal cyclic hexapeptide sequence: c[Cys-Phe-Trp-Lys-Tyr-Cys][2][8]. Structure-activity relationship (SAR) studies identified the lysine residue at position 8 (Lys8) as a critical component for high-potency agonism. This led to the strategic synthesis of [Orn8]-Urotensin II, where the natural amino acid Lysine is replaced by the non-proteogenic amino acid Ornithine (Orn)[8]. This substitution was not arbitrary; it was designed to probe the importance of the side-chain length and basicity at this position, ultimately revealing a compound with a fascinating and experimentally dependent dual pharmacology.

The Urotensin II Signaling Cascade

Activation of the UT receptor by U-II predominantly couples to Gαq/11 proteins[1][4]. This initiates a well-characterized signaling cascade: activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[9][10]. This surge in intracellular calcium is a hallmark of UT receptor activation and a primary readout in functional assays.

Urotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin II or [Orn8]-U-II UT UT Receptor (GPR14) UII->UT Binds Gq Gαq/11 UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Opens Channels PKC PKC DAG->PKC Activates MAPK MAPK (ERK1/2, p38) PKC->MAPK Activates Ca_ion Ca²⁺ Ca_Store->Ca_ion Release Response Cellular Responses (e.g., Contraction, Hypertrophy) Ca_ion->Response MAPK->Response

Caption: Urotensin II receptor signaling pathway.

Comparative Performance Analysis: [Orn8]-Urotensin II vs. Urotensin II

The defining characteristic of [Orn8]-U-II is its context-dependent pharmacology. In recombinant cell systems overexpressing the UT receptor, it behaves as a full agonist. However, in native tissues like the rat aorta, it acts as a competitive antagonist[8]. This dichotomy is critical for experimental design and data interpretation.

Summary of In Vitro Potency
CompoundAssay TypeSystemSpeciesParameterValueReference(s)
Human U-II Calcium MobilizationHEK293 CellsHuman UTpEC₅₀8.51[8]
[Orn8]-U-II Calcium MobilizationHEK293 CellsHuman UTpEC₅₀7.93[8]
Human U-II Calcium MobilizationHEK293 CellsRat UTpEC₅₀8.54[8]
[Orn8]-U-II Calcium MobilizationHEK293 CellsRat UTpEC₅₀8.06[8]
[Orn8]-U-II Aortic Ring ContractionRat AortaRatpA₂6.56[11]
  • pEC₅₀ : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

  • pA₂ : The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. It is a measure of antagonist potency.

Key Insight: The data clearly shows that while [Orn8]-U-II is a potent agonist in recombinant systems (though ~3-fold less potent than native U-II), its character flips to that of a competitive antagonist in the more complex physiological environment of the rat aorta[8]. This is likely due to factors such as receptor reserve and differential coupling to signaling pathways in native tissues versus engineered cell lines.

Self-Validating Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for the key assays used to characterize [Orn8]-Urotensin II.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound ([Orn8]-U-II) to displace a radiolabeled ligand ([¹²⁵I]-hU-II) from the UT receptor, directly measuring its binding affinity (Ki).

Binding_Assay_Workflow cluster_plate Assay Components prep Prepare Membranes (from HEK293-hUT cells) plate Plate Components in 96-well Plate prep->plate inc Incubate (e.g., 60 min, 30°C) plate->inc filt Rapid Filtration (PEI-soaked GF/C filters) inc->filt wash Wash Filters (Ice-cold buffer) filt->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze membranes Cell Membranes membranes->plate radio [¹²⁵I]-hU-II (Fixed Concentration) radio->plate comp [Orn8]-U-II (Varying Concentrations) comp->plate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human UT receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA assay. The use of a stable, high-expressing cell line is critical for a robust signal window.

  • Assay Setup: In a 96-well plate, combine in order:

    • 150 µL of cell membrane suspension (typically 5-20 µg protein/well).

    • 50 µL of test compound ([Orn8]-U-II) at various concentrations or buffer for total binding control.

    • 50 µL of radioligand ([¹²⁵I]-hU-II) at a fixed concentration (near its Kd).

    • For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of unlabeled U-II instead of the test compound.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium[12].

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., Whatman GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract NSB from all wells to determine specific binding. Plot specific binding against the log concentration of [Orn8]-U-II and fit a sigmoidal dose-response curve to determine the IC₅₀. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to trigger the UT receptor-mediated signaling cascade, resulting in a quantifiable increase in intracellular calcium.

Calcium_Assay_Workflow cluster_measure Real-time Measurement seed Seed HEK293-hUT Cells in 96/384-well plate load Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) seed->load measure Measure Fluorescence on FLIPR load->measure prepare Prepare Compound Plate ([Orn8]-U-II dilutions) add 2. Add Compound prepare->add analyze Data Analysis (Calculate EC₅₀) measure->analyze baseline 1. Read Baseline Fluorescence baseline->add read 3. Read Peak Fluorescence add->read

Caption: Workflow for an intracellular calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the human UT receptor into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer[13]. The use of black-walled plates minimizes light scatter and background fluorescence.

  • Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3)[13][14]. Incubate according to the dye manufacturer's protocol (typically 30-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Preparation: On a separate plate, prepare serial dilutions of [Orn8]-U-II and the control agonist (human U-II) in an appropriate assay buffer.

  • Measurement: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument will establish a stable baseline fluorescence reading for each well.

  • Compound Addition & Reading: The instrument will then automatically add the compounds from the source plate to the cell plate and immediately begin recording fluorescence intensity over time (typically 1-3 minutes). Agonist binding will trigger Ca2+ release, causing a rapid increase in fluorescence.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax)[13][15]. Comparing the Emax of [Orn8]-U-II to that of U-II determines if it is a full or partial agonist in this system.

Ex Vivo Rat Aortic Ring Contraction Assay

This assay uses native tissue to assess the compound's effect in a more physiologically relevant setting, revealing its antagonist properties.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings. The endothelium can be removed by gently rubbing the luminal surface to isolate smooth muscle effects.

  • Mounting: Mount the aortic rings in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes.

  • Antagonist Incubation (for pA₂ determination): To determine antagonist potency, pre-incubate the rings with a fixed concentration of [Orn8]-U-II for 20-30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (human U-II) by adding it to the bath in increasing concentrations. Record the contractile force after each addition.

  • Data Analysis: Plot the contractile response against the log concentration of U-II. In the presence of a competitive antagonist like [Orn8]-U-II, the curve will shift to the right without a change in the maximum response[8]. The magnitude of this shift is used to calculate the pA₂ value, a direct measure of antagonist potency. To test for agonist activity, [Orn8]-U-II is added cumulatively on its own; in this assay, it elicits little to no contraction, confirming its antagonist/very weak partial agonist nature[8][16].

Conclusion

The reproducibility of data on [Orn8]-Urotensin II hinges on a clear understanding of its dual pharmacological nature. It is a potent, full agonist in recombinant cell-based calcium mobilization assays but acts as a competitive antagonist in ex vivo rat aorta preparations[8]. This guide provides the foundational data, comparative analysis, and detailed, self-validating protocols necessary for researchers to confidently investigate the Urotensin II system. By carefully selecting the appropriate assay system for the scientific question at hand—using recombinant cells to study direct receptor activation and native tissues to explore integrated physiological responses—researchers can generate reliable and contextually accurate data with this invaluable pharmacological tool.

References

  • The network map of urotensin-II mediated signaling pathway in physiological and p
  • Urotensin II: Molecular Mechanisms of Biological Activity. (n.d.). PubMed.
  • [Orn8]-Urotensin II (CAS 479065-85-5). (n.d.). R&D Systems.
  • Urotensin-II receptor. (n.d.). Wikipedia.
  • Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. (n.d.). PMC.
  • Urotensin-II. (n.d.). Wikipedia.
  • Urotensin II: Molecular Mechanisms of Biological Activity | Request PDF. (2025).
  • The role of urotensin II in cardiovascular and renal physiology and diseases. (n.d.). PMC.
  • Role of urotensin II in health and disease. (n.d.). American Physiological Society Journal.
  • Urotensin-II Signaling Mechanism in Rat Coronary Artery. (n.d.).
  • Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. (2025). NIH.
  • [Orn8]-Urotensin II, human. (n.d.). Aapptec Peptides.
  • Urotensin II in cardiovascular regul
  • Related Peptides in Human and Rat Urotensin II-Receptor Assay. (n.d.). CORE.
  • Urotensin II evokes potent vasoconstriction in humans in vivo. (n.d.). PMC.
  • Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. (2024). iris.unina.it.
  • A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. (n.d.). NIH.
  • Urotensin II and cardiovascular diseases. (n.d.). PubMed.
  • Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in r
  • Cardiovascular effects of urotensin II in anesthetized and pithed r
  • Potential Clinical Implications of the Urotensin II Receptor Antagonists. (n.d.). Frontiers.
  • [Orn8]-Urotensin II (human) | UT Receptor Agonist. (n.d.). MedChemExpress.
  • Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. (n.d.).
  • State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells. (n.d.). PubMed.
  • Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach. (2021). PMC - NIH.
  • Orn8, Urotensin II, human (E-PP-1654). (n.d.). Elabscience.
  • Role of urotensin II and its receptor in health and disease. (n.d.). PubMed.
  • Calcium signal responses of urotensin II (UII). (A) Calcium response by... (n.d.).
  • [Orn8]-Urotensin II | CAS 479065-85-5. (n.d.). Tocris Bioscience.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • (PDF) A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. (2014).
  • Ca2+ Mobilization Assay. (n.d.).

Sources

Safety Operating Guide

Navigating the Bioactive Landscape: A Guide to Personal Protective Equipment for Handling [Orn8]-Urotensin II

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel peptides like [Orn8]-Urotensin II represent a frontier of discovery. This potent analog of Urotensin II, a powerful vasoconstrictor, holds significant promise in cardiovascular research and beyond.[1][2][3][4][5][6][7][8] However, its very bioactivity necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, actionable intelligence on the personal protective equipment (PPE) and handling protocols required to work with [Orn8]-Urotensin II safely and effectively, ensuring both the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: Beyond the SDS

While the Safety Data Sheet (SDS) for [Orn8]-Urotensin II may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), this should not be interpreted as a pass for casual handling.[9] The inherent biological activity of this peptide is the primary hazard. All research peptides should be treated with a degree of caution due to their potential physiological effects.[10][11]

Key Risk Factors:

  • Unknown Biological Effects: As a research chemical, the full toxicological profile of [Orn8]-Urotensin II may not be completely understood.[10]

  • Potent Vasoconstrictor Activity: Urotensin II is the most potent known vasoconstrictor.[1] Accidental exposure to [Orn8]-Urotensin II, an agonist of the urotensin-II receptor, could potentially lead to unforeseen cardiovascular effects.[6][7][8]

  • Inhalation of Aerosolized Powder: Lyophilized peptides are often fine powders that can be easily aerosolized during handling, posing an inhalation risk.[12]

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation and allows for potential systemic absorption.[10]

A thorough risk assessment should be conducted before any handling of [Orn8]-Urotensin II.[10] This assessment should consider the quantity of peptide being used, the frequency of handling, and the specific procedures being performed.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the essential PPE for handling [Orn8]-Urotensin II in both its lyophilized powder and reconstituted solution forms.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesProvides a primary barrier against dermal absorption. Nitrile is a standard for handling research chemicals.[12]
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes of peptide solutions or contact with airborne powder.[12][13]
Lab Coat Full-coverage, buttoned lab coatShields skin and personal clothing from contamination.[12][13]
Footwear Closed-toe shoesPrevents injury from spills and dropped lab equipment.[13]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Mandatory when handling lyophilized powder outside of a certified fume hood. Prevents inhalation of aerosolized peptide.

Procedural Guidance for Safe Handling

The proper use of PPE is intrinsically linked to safe handling procedures. The following step-by-step workflows are designed to minimize exposure at critical points of the experimental process.

Handling Lyophilized [Orn8]-Urotensin II Powder

The greatest risk of aerosolization occurs when handling the powdered form of the peptide.[12] All manipulations of the lyophilized powder should be performed within a certified chemical fume hood or a powder containment hood.[10][13]

Workflow for Weighing and Reconstitution:

Weighing_and_Reconstitution cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Place sealed vial of [Orn8]-Urotensin II on anti-static weigh boat A->B 1. Prepare workspace C Carefully uncap vial B->C 2. Minimize static D Weigh desired amount of peptide C->D 3. Controlled opening E Recap vial immediately D->E 4. Secure powder F Add appropriate solvent to the weighing vessel E->F 5. Reconstitution G Gently swirl to dissolve F->G 6. Gentle mixing H Transfer solution to a clearly labeled, sealed container G->H 7. Secure solution

Caption: Workflow for weighing and reconstituting lyophilized [Orn8]-Urotensin II.

Handling [Orn8]-Urotensin II Solutions

While the risk of aerosolization is lower with solutions, the potential for splashes and spills remains.

Best Practices for Solution Handling:

  • Clear Labeling: All vials containing [Orn8]-Urotensin II solutions must be clearly labeled with the peptide name, concentration, solvent, and date of preparation.[12]

  • Avoid Cross-Contamination: Use fresh, sterile pipette tips for each transfer.[12]

  • Work in a Designated Area: Confine all handling of peptide solutions to a specific, clean area of the lab bench.[12]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to aliquot the reconstituted solution into single-use volumes for storage.[12][14]

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental spill or exposure.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10][12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[12]
Inhalation Move the individual to fresh air immediately. Seek medical attention.[12]
Minor Spill (Powder) Cover the spill with a damp paper towel to prevent further aerosolization. Gently wipe up the material and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable laboratory disinfectant.
Minor Spill (Solution) Absorb the spill with an inert absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with a suitable laboratory disinfectant.

Decontamination and Disposal Plan

Proper disposal of [Orn8]-Urotensin II waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_waste_streams Waste Segregation A Contaminated Solid Waste (Gloves, weigh boats, pipette tips) D Hazardous Solid Waste Container A->D Place in labeled hazardous waste bag B Contaminated Liquid Waste (Unused solutions, rinsing solvents) E Hazardous Liquid Waste Container B->E Collect in labeled hazardous waste container C Contaminated Sharps (Needles, syringes) F Hazardous Sharps Waste Container C->F Place in puncture-resistant sharps container G Arrange for disposal through institutional Environmental Health and Safety (EH&S) D->G E->G F->G

Caption: Workflow for the segregation and disposal of [Orn8]-Urotensin II waste.

Key Disposal Principles:

  • Never dispose of peptide waste down the drain or in the regular trash. [10]

  • All contaminated materials, including gloves, pipette tips, and vials, should be collected as hazardous waste. [12]

  • Follow all institutional and local regulations for hazardous waste disposal. [12] Your institution's Environmental Health and Safety (EH&S) department is the primary resource for these protocols.[12]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely explore the scientific potential of [Orn8]-Urotensin II, advancing our understanding of cardiovascular and other physiological systems while maintaining the highest standards of laboratory safety.

References

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptide Sciences. [Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Bio-Synthesis. [Link]

  • How to Safely Handle and Store Research Peptides for Optimal Results. (2025, December 17). CK Peptides. [Link]

  • IntelligentHQ. (n.d.). Best Practices for Storing and Handling Research-Grade Peptides. [Link]

  • BioCrick. (2024, July 4). [Orn8]-Urotensin II-MSDS. [Link]

  • Research Peptide Handling: Safety Checklist. (2025, August 21). Paradigm Peptides. [Link]

  • Wikipedia. (n.d.). Urotensin-II. [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]

  • Chubarev, V. N., et al. (2018). Urotensin II: Molecular Mechanisms of Biological Activity. Current Protein & Peptide Science, 19(9), 924-934. [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. [Link]

  • ResearchGate. (2025, August 6). Urotensin II: Molecular Mechanisms of Biological Activity | Request PDF. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Journal of Visualized Experiments. (2012, May 15). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]

  • University of Limerick. (2018). Urotensin II: Molecular mechanisms of biological activity. [Link]

  • Douglas, S. A., et al. (2007). Urotensin II in cardiovascular regulation. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 292(6), R2155-R2174. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.